TAH-19
Description
Properties
Molecular Formula |
C35H33Cl2FN4O5 |
|---|---|
Molecular Weight |
679.5704 |
IUPAC Name |
4-[6-[6-Chloro-3-[3-[(4-chlorophenyl)methyl]-5-(4-fluorophenyl)imidazol-4-yl]-1H-indole-2-carbonyl]oxyhexylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C35H33Cl2FN4O5/c36-24-9-5-22(6-10-24)20-42-21-40-32(23-7-12-26(38)13-8-23)34(42)31-27-14-11-25(37)19-28(27)41-33(31)35(46)47-18-4-2-1-3-17-39-29(43)15-16-30(44)45/h5-14,19,21,41H,1-4,15-18,20H2,(H,39,43)(H,44,45) |
InChI Key |
MEJMFPQUMDEAQP-UHFFFAOYSA-N |
SMILES |
O=C(O)CCC(NCCCCCCOC(C(N1)=C(C2=C(C3=CC=C(F)C=C3)N=CN2CC4=CC=C(Cl)C=C4)C5=C1C=C(Cl)C=C5)=O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TAH-19; TAH 19; TAH19 |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Technical Guide on the Mechanism of Action of TAH-19: Information Not Publicly Available
To our valued researchers, scientists, and drug development professionals,
Following a comprehensive search of publicly available scientific literature, clinical trial databases, and other accessible resources, we must report that there is no specific information available for a therapeutic agent designated as TAH-19 . The searches for "this compound" and related terms predominantly identify the USNS Mercy , a hospital ship with the hull designation T-AH 19 .
While our investigation did identify a class of molecules known as p53-MDM2/X antagonists , and it is possible that "this compound" could be an internal or undisclosed name for such a compound, there is no public data to confirm this or to provide the specific details required for an in-depth technical guide.
Therefore, we are unable to provide the requested detailed experimental protocols, quantitative data, and signaling pathway visualizations for a compound named this compound.
However, to provide some context on what the likely mechanism of action would be if this compound were a p53-MDM2 inhibitor, we are presenting a general overview of this class of therapeutic agents. Please note that the following information is based on studies of other well-characterized MDM2 inhibitors and is not specific to any compound known as this compound .
General Mechanism of Action of p53-MDM2 Inhibitors
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. Murine double minute 2 (MDM2) is a primary negative regulator of p53. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the inhibition and degradation of p53, thereby allowing cancer cells to proliferate unchecked. Small-molecule inhibitors that disrupt the p53-MDM2 interaction are a promising therapeutic strategy to reactivate p53 in these tumors.
Core Mechanism: Disruption of the p53-MDM2 Interaction
Small-molecule MDM2 inhibitors are designed to bind to a hydrophobic pocket on the N-terminal domain of MDM2, the same pocket that p53 binds to. By occupying this pocket, the inhibitors prevent the interaction between MDM2 and p53. This leads to the stabilization and accumulation of p53 in the nucleus.
Downstream Signaling Events
Once stabilized and activated, p53 acts as a transcription factor, upregulating the expression of several target genes that mediate its tumor-suppressive functions. Key downstream effectors include:
-
p21 (CDKN1A): A cyclin-dependent kinase inhibitor that induces cell cycle arrest, primarily at the G1/S and G2/M checkpoints.
-
PUMA (p53 upregulated modulator of apoptosis) and BAX (Bcl-2-associated X protein): Pro-apoptotic proteins that trigger the intrinsic apoptotic pathway.
-
MDM2: In a negative feedback loop, p53 also transcriptionally upregulates MDM2. This is a hallmark of p53 activation by MDM2 inhibitors.
The culmination of these events is the suppression of tumor growth through cell cycle arrest and apoptosis.
General Experimental Protocols for Characterizing p53-MDM2 Inhibitors
The following are general methodologies used to study the mechanism of action of p53-MDM2 inhibitors.
Fluorescence Polarization (FP) Assay
-
Principle: This in vitro assay is used to quantify the binding affinity of an inhibitor to MDM2. A fluorescently labeled p53-derived peptide is incubated with recombinant MDM2 protein. The binding of the large MDM2 protein to the small fluorescent peptide results in a high fluorescence polarization signal. When an inhibitor is added, it competes with the fluorescent peptide for binding to MDM2, causing a decrease in the polarization signal.
-
General Protocol:
-
Recombinant human MDM2 protein is incubated with a fluorescently labeled p53 peptide in a suitable buffer.
-
Serial dilutions of the test compound (e.g., a potential MDM2 inhibitor) are added to the mixture.
-
The fluorescence polarization is measured using a plate reader.
-
The IC50 value (the concentration of inhibitor required to displace 50% of the fluorescent peptide) is calculated from the dose-response curve. The Ki (inhibition constant) can then be derived from the IC50.
-
Western Blot Analysis
-
Principle: This technique is used to detect and quantify the levels of specific proteins in cell lysates. For MDM2 inhibitors, it is used to confirm the upregulation of p53 and its downstream targets, p21 and MDM2.
-
General Protocol:
-
Cancer cells with wild-type p53 are treated with the MDM2 inhibitor at various concentrations and for different time points.
-
Cells are lysed, and the protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is incubated with primary antibodies specific for p53, p21, MDM2, and a loading control (e.g., β-actin or GAPDH).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified.
-
Cell Cycle Analysis by Flow Cytometry
-
Principle: This method is used to determine the proportion of cells in different phases of the cell cycle (G1, S, and G2/M). It is used to assess the cell cycle arrest induced by MDM2 inhibitors.
-
General Protocol:
-
Cancer cells are treated with the MDM2 inhibitor.
-
Cells are harvested, fixed (e.g., with ethanol), and permeabilized.
-
The cells are stained with a fluorescent DNA-intercalating dye (e.g., propidium (B1200493) iodide).
-
The DNA content of individual cells is measured by flow cytometry.
-
The distribution of cells in the G1, S, and G2/M phases is analyzed based on their DNA content.
-
Visualizing the General p53-MDM2 Signaling Pathway
The following DOT script generates a diagram illustrating the general mechanism of action of a p53-MDM2 inhibitor.
Caption: General signaling pathway of a p53-MDM2 inhibitor.
In-Depth Technical Guide to TAH-19: Discovery and Synthesis of a Novel p53-MDM2 Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of TAH-19, a potent small-molecule inhibitor of the p53-MDM2 protein-protein interaction. This compound, a 1,4,5-trisubstituted imidazole (B134444) derivative, represents a significant advancement in the development of targeted cancer therapeutics by activating the p53 tumor suppressor pathway. This document details the biochemical and cellular activity of this compound, its unique mode of action, and the experimental protocols for its synthesis.
Discovery and Rationale
This compound was developed as part of a research effort to identify novel antagonists of the p53-MDM2/MDMX interaction, a critical pathway often dysregulated in cancer. The tumor suppressor protein p53 is a key regulator of cell cycle arrest, DNA repair, and apoptosis. In many cancers with wild-type p53, its function is abrogated by the overexpression of its negative regulators, MDM2 and MDMX. These oncoproteins bind to p53, promoting its degradation and inhibiting its transcriptional activity. Therefore, small molecules that can disrupt the p53-MDM2 interaction are of high therapeutic interest.
Researchers led by Holak and colleagues identified this compound through the optimization of a 1,4,5-trisubstituted imidazole scaffold. This optimization focused on enhancing the compound's binding affinity to MDM2 and its cellular activity in activating the p53 pathway.
Biochemical and Cellular Activity of this compound
This compound has demonstrated potent and selective activity in biochemical and cellular assays. The key quantitative data for this compound's activity are summarized in the table below.
| Assay Type | Target | Result (Ki) |
| Biochemical (FP) | MDM2 | 58 nmol/L[1] |
| Biochemical (FP) | MDMX | 26,300 nmol/L[1] |
Table 1: Biochemical Activity of this compound
In cancer cell lines with wild-type p53, such as U-2 OS and HCT 116, this compound treatment leads to the accumulation of p53 and its downstream targets, p21 and MDM2.[1][2] This activation of the p53 pathway results in a p53-dependent cell cycle arrest at the G1 phase.[2]
Mechanism of Action: A Unique Dimerization Model
Crystal structure analysis of this compound in complex with MDM2 revealed a novel mechanism of action. Unlike many other MDM2 inhibitors that simply block the p53 binding pocket, this compound induces the dimerization of MDM2.[2] This dimerization is mediated by the aliphatic linker of this compound. Hydrogen-bond interactions between the imidazole ring nitrogens and amide nitrogens are the primary contacts between two this compound molecules. Furthermore, the carboxylic acid group of this compound forms a water-mediated contact with Gln72 and His96 of MDM2.[2]
This unique dimerization-binding mode presents new opportunities for the design and optimization of p53-MDM2/MDMX inhibitors.
Below is a diagram illustrating the p53-MDM2 signaling pathway and the inhibitory action of this compound.
Caption: p53-MDM2 signaling pathway and this compound inhibition.
Experimental Protocols
While the primary research article outlines the general synthetic scheme for this compound, the detailed, step-by-step experimental protocols are typically found in the supporting information of the publication. A comprehensive search of publicly available information did not yield this specific supplementary document. The following is a generalized description of the synthesis based on the known chemistry of 1,4,5-trisubstituted imidazoles. The synthesis would likely involve a multi-step process starting from commercially available reagents to construct the core imidazole scaffold, followed by the addition of the various substituents and the aliphatic linker.
General Synthetic Workflow for 1,4,5-Trisubstituted Imidazoles:
A common method for the synthesis of 1,4,5-trisubstituted imidazoles is the Radziszewski reaction or a variation thereof. This typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an amine.
The workflow for the synthesis of a complex molecule like this compound would likely follow these conceptual steps:
Caption: Conceptual workflow for the synthesis of this compound.
Note on Experimental Protocols: Researchers seeking to replicate the synthesis of this compound are advised to consult the original publication for specific details on reagents, reaction conditions, and purification methods: Twarda-Clapa, A., et al. (2017). 1,4,5-Trisubstituted Imidazole-Based p53–MDM2/MDMX Antagonists with Aliphatic Linkers for Conjugation with Biological Carriers. Journal of Medicinal Chemistry, 60(10), 4234-4244.
Conclusion
This compound is a promising preclinical candidate for cancer therapy, particularly for tumors that retain wild-type p53. Its potent inhibition of the p53-MDM2 interaction, coupled with its unique dimerization-based mechanism of action, provides a strong rationale for its further development. This technical guide summarizes the key findings related to the discovery and characterization of this compound, offering a valuable resource for researchers in the field of oncology and drug discovery. The development of this compound and similar compounds underscores the potential of targeting protein-protein interactions for the treatment of cancer.
References
Preliminary research on TAH-19's biological activity
Subject: Initial Investigation into the Biological Activity of TAH-19
Executive Summary
Initial literature and database searches were conducted to ascertain the biological activity of a substance designated "this compound." The search results indicate that "this compound" is not a recognized identifier for a biological compound or drug candidate in publicly available scientific and medical databases. Instead, "this compound" is the designation for the United States Naval Ship (USNS) Mercy, a hospital ship.[1][2][3][4][5][6]
There is no evidence in the reviewed literature to suggest that "this compound" is associated with any molecular compound, therapeutic agent, or biological research entity. The documentation exclusively pertains to the vessel's role in humanitarian aid, disaster relief, and medical support.[2][7][8]
Findings
A comprehensive search of scientific databases, including PubMed, and general search engines for terms such as "this compound biological activity," "this compound compound," and "this compound mechanism of action" yielded no relevant results for a chemical or biological substance. All high-relevance results pointed to the USNS Mercy (T-AH 19).
The designation "T-AH" is a hull classification symbol used by the United States Navy for hospital ships. The number "19" is the hull number for the USNS Mercy.
Conclusion and Recommendation
Based on this preliminary research, it is concluded that the identifier "this compound" has been mistakenly attributed to a biological compound. It is recommended to verify the correct name, code, or designation of the substance of interest to enable a meaningful investigation into its biological activity.
Without a valid compound identifier, it is not possible to proceed with the requested in-depth technical guide, including data presentation, experimental protocols, and signaling pathway diagrams. Further action is pending clarification of the correct subject of this research.
References
- 1. Humanitarian assistance and disaster relief aboard the USNS Mercy (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of environmental issues for nursing aboard the USNS Mercy (T-AH 19) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. man.fas.org [man.fas.org]
- 4. safie.hq.af.mil [safie.hq.af.mil]
- 5. msc.usff.navy.mil [msc.usff.navy.mil]
- 6. USNS Mercy - Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
- 8. news.usni.org [news.usni.org]
TAH-19's role in cellular signaling pathways
Technical Guide: Carbohydrate Antigen 19-9 (CA 19-9) as a Potential Biomarker for Pancreatic Cancer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Carbohydrate Antigen 19-9 (CA 19-9), a widely utilized biomarker in the management of pancreatic cancer. This document will cover the quantitative performance of CA 19-9, detailed experimental protocols for its measurement, and a visual representation of its clinical utility.
Data Presentation: Performance of CA 19-9 in Pancreatic Cancer
CA 19-9 is a tumor-associated antigen, specifically a sialylated Lewis A blood group antigen, that is frequently elevated in patients with pancreatic cancer.[1] While not recommended for screening asymptomatic populations due to a low positive predictive value, it serves as a valuable tool in the diagnostic workup of symptomatic patients, for prognostication, and for monitoring disease progression.[2]
Table 1: Diagnostic Accuracy of CA 19-9 in Symptomatic Patients for Pancreatic Cancer
| Parameter | Value | Reference(s) |
| Sensitivity | 79-81% | [2][3][4] |
| Specificity | 82-90% | [2][3][4] |
| Positive Predictive Value | 72% | [2][5] |
| Negative Predictive Value | 81% | [2][5] |
Table 2: CA 19-9 Cutoff Levels and Corresponding Diagnostic Performance for Pancreatic Cancer
| Cutoff Level (U/mL) | Sensitivity (%) | Specificity (%) | Positive Predictive Value (%) | Negative Predictive Value (%) | Reference(s) |
| > 37 | 81 | 90 | 72 | 96 | [6] |
| > 100 | 68 | 98 | 87 | 94 | [6] |
| > 300 | 54 | 99 | 92 | 91 | [6] |
| > 1000 | 41 | 99.8 | 97 | 89 | [6] |
Table 3: Prognostic and Monitoring Applications of CA 19-9 in Pancreatic Cancer
| Application | Key Findings | Reference(s) |
| Prognosis | Pre-operative CA 19-9 levels are prognostic. Patients with normal levels (<37 U/mL) have a median survival of 32-36 months, compared to 12-15 months for those with elevated levels.[2][4][7] | [2][4][7] |
| Resectability | A CA 19-9 level <100 U/mL suggests a higher likelihood of resectable disease, while levels >100 U/mL may indicate unresectable or metastatic cancer.[4][5] | [4][5] |
| Treatment Response | A decrease in CA 19-9 levels by ≥20-50% from baseline following chemotherapy is associated with prolonged survival.[4][5] A decline in CA 19-9 can precede radiographic evidence of response.[8] | [4][5][8] |
| Recurrence Monitoring | An elevation of CA 19-9 can predate the radiological detection of recurrence by a median of 96 days.[8] | [8] |
It is crucial to note the limitations of CA 19-9. Approximately 5-10% of the population are Lewis antigen-negative and cannot produce CA 19-9, leading to false-negative results.[4][5] Additionally, elevated levels can be seen in other malignancies (e.g., biliary, gastric, colorectal cancers) and benign conditions such as biliary tract obstruction, cholangitis, and pancreatitis, which can lead to false-positive results.[6][7]
Experimental Protocols: Measurement of Serum CA 19-9 by ELISA
The most common method for quantifying CA 19-9 in serum or plasma is the Enzyme-Linked Immunosorbent Assay (ELISA), which is a solid-phase sandwich immunoassay.
Principle of the Assay The ELISA for CA 19-9 is based on the sandwich principle. Microtiter wells are coated with a monoclonal antibody specific for a unique antigenic site on the CA 19-9 molecule. When a patient's serum or plasma sample is added to the wells, the CA 19-9 antigen binds to the immobilized antibody. After a washing step to remove unbound substances, a second, enzyme-conjugated monoclonal antibody that recognizes a different epitope on the CA 19-9 molecule is added. This second antibody "sandwiches" the CA 19-9. Following another wash, a substrate solution is added, which reacts with the enzyme to produce a colored product. The intensity of the color is directly proportional to the concentration of CA 19-9 in the sample and is measured using a microplate reader.[9][10]
Materials and Reagents
-
Microtiter plate coated with anti-CA 19-9 monoclonal antibody
-
CA 19-9 standards (e.g., 0, 25, 75, 150, 300, 600 U/mL)
-
Patient serum or plasma samples
-
Assay Buffer
-
Enzyme Conjugate (e.g., anti-CA 19-9 antibody conjugated to horseradish peroxidase)
-
Wash Buffer (concentrated)
-
TMB (3,3',5,5'-tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., dilute sulfuric acid)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and disposable tips
-
Distilled or deionized water
Sample Collection and Handling
-
Collect whole blood using standard venipuncture techniques.
-
Serum or plasma (EDTA or heparin) can be used.
-
Separate serum or plasma from the blood cells by centrifugation.
-
Samples can be stored at 2-8°C for up to seven days or frozen at -20°C or lower for longer-term storage (up to six months). Avoid repeated freeze-thaw cycles.[11]
Assay Procedure (Example Protocol) Note: This is a generalized protocol. Always refer to the specific instructions provided with the commercial ELISA kit being used.
-
Reagent Preparation: Bring all reagents and samples to room temperature before use. Prepare the 1X Wash Buffer by diluting the concentrated stock with distilled or deionized water as per the kit instructions.[11]
-
Standard and Sample Addition: Pipette a specific volume (e.g., 25 µL or 50 µL) of standards, controls, and patient samples into the appropriate microtiter wells.[9][11]
-
Assay Buffer Addition: Dispense a specified volume (e.g., 50 µL or 100 µL) of Assay Buffer into each well.[9][12]
-
First Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at room temperature.[9]
-
Washing: Aspirate or decant the contents of the wells. Wash the wells multiple times (e.g., 3-4 times) with 1X Wash Buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any residual liquid.[9]
-
Enzyme Conjugate Addition: Add a specified volume (e.g., 100 µL) of the Enzyme Conjugate to each well.[9]
-
Second Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at room temperature.[9]
-
Washing: Repeat the washing step as described in step 5.
-
Substrate Addition: Add a specified volume (e.g., 100 µL) of TMB Substrate Solution to each well.[9]
-
Third Incubation: Incubate the plate for a specified time (e.g., 15-30 minutes) at room temperature, protected from light.[9]
-
Stopping the Reaction: Add a specified volume (e.g., 50 µL or 100 µL) of Stop Solution to each well. The color in the wells will change from blue to yellow.[9]
-
Absorbance Measurement: Read the optical density of each well at 450 nm using a microplate reader, typically within 15 minutes of adding the Stop Solution.
-
Calculation: Generate a standard curve by plotting the absorbance of each standard against its known concentration. Use this curve to determine the concentration of CA 19-9 in the patient samples.
Visualization: Clinical Workflow of CA 19-9 in Pancreatic Cancer Management
The following diagram illustrates the clinical utility and logical flow of using CA 19-9 in the management of patients with suspected or confirmed pancreatic cancer.
References
- 1. The Association of Real-World CA 19-9 Level Monitoring Patterns and Clinical Outcomes Among Patients With Metastatic Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The clinical utility of serum CA 19-9 in the diagnosis, prognosis and management of pancreatic adenocarcinoma: An evidence based appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.amegroups.cn [cdn.amegroups.cn]
- 4. researchgate.net [researchgate.net]
- 5. Serum CA 19-9 as a Biomarker for Pancreatic Cancer—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. Serum CA 19-9 as a Biomarker for Pancreatic Cancer-A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. sceti.co.jp [sceti.co.jp]
- 10. iwaki-kk.co.jp [iwaki-kk.co.jp]
- 11. weldonbiotech.com [weldonbiotech.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Early-stage in vitro studies of TAH-19
An In-Depth Technical Guide to the Early-Stage In Vitro Studies of TNFRSF19 (TAH-19)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The designation "this compound" does not correspond to a widely recognized molecule in publicly available scientific literature. Based on the provided topic and the nature of the query, it is highly probable that "this compound" is a misnomer for TNFRSF19 (Tumor Necrosis Factor Receptor Superfamily Member 19), also known as TROY or TAJ. This guide will, therefore, focus on the early-stage in vitro studies of TNFRSF19.
Introduction
Tumor Necrosis Factor Receptor Superfamily Member 19 (TNFRSF19) is a type I transmembrane protein that plays a significant role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Unlike many other members of the TNF receptor superfamily, TNFRSF19's function and signaling pathways have been a subject of evolving research, revealing context-dependent roles in both promoting and suppressing tumorigenesis. This technical guide provides a comprehensive overview of the key in vitro methodologies used to elucidate the functions of TNFRSF19, a summary of the quantitative findings from these studies, and a visualization of its primary signaling pathways.
Quantitative Data Summary
The following table summarizes the key quantitative and qualitative findings from in vitro studies on TNFRSF19. These studies have been pivotal in characterizing its molecular interactions and downstream functional effects.
| Assay Type | Cell Lines | Key Findings | Reference |
| Co-Immunoprecipitation (Co-IP) | HEK293T, HNE-1, CNE-1 | - TNFRSF19 interacts with TGFβ Receptor Type I (TβRI).- TNFRSF19 does not interact with Smad2 or Smad4.- Human TNFRSF19.1 and TNFRSF19.2 do not bind to TRAF2 or TRAF6. | |
| Luciferase Reporter Assay | HNE-1, HEK293T | - Knockout of TNFRSF19 increases the activity of a TGFβ/Smad-responsive reporter.- Overexpression of TNFRSF19 abolishes TGFβ-induced (CAGA)12-Luc reporter activation.- Overexpression of either TNFRSF19 isoform (1 or 2) induces NF-κB reporter gene activity. | |
| Cell Proliferation Assays (CCK-8, Colony Formation, Soft Agar) | HNE-1, CNE-1, MDA-MB-231, BT-549 | - Knockout of TNFRSF19 reduces cell growth rate, plating efficiency, and colony-forming capacity in soft agar (B569324) in nasopharyngeal carcinoma (NPC) cells.- Overexpression of TNFRSF19 inhibits the proliferation of triple-negative breast cancer (TNBC) cells. | |
| Western Blot | HNE-1, CNE-1 | - Knockout of TNFRSF19 leads to higher basal and TGFβ-induced phosphorylation of Smad2/3.- Overexpression or knockout of TNFRSF19 does not affect NF-κB activity (p-IκBα levels). | |
| Pull-down Assay | In vitro with recombinant proteins | - The intracellular domain (ICD) of TNFRSF19 directly binds to the ICD of TβRI. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of in vitro findings. Below are the core experimental protocols used in the study of TNFRSF19.
Co-Immunoprecipitation (Co-IP) for Protein Interaction Analysis
This technique is used to determine if two proteins interact within a cell.
-
Cell Culture and Transfection: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS). Cells are transiently transfected with plasmids encoding tagged versions of the proteins of interest (e.g., HA-tagged TβRI and SFB-tagged TNFRSF19) using a suitable transfection reagent.
-
Cell Lysis: 48 hours post-transfection, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a buffer containing a non-ionic detergent (e.g., Triton X-100 or NP-40), protease inhibitors, and phosphatase inhibitors.
-
Immunoprecipitation: The cell lysate is pre-cleared with protein A/G agarose (B213101) beads. The supernatant is then incubated with an antibody specific to one of the tagged proteins (e.g., anti-HA antibody) overnight at 4°C with gentle rotation. Protein A/G agarose beads are then added to capture the antibody-protein complexes.
-
Washing and Elution: The beads are washed several times with lysis buffer to remove non-specific binding proteins. The protein complexes are then eluted from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies against the other protein of interest (e.g., anti-FLAG antibody for SFB-tagged protein) to detect the co-precipitated protein.
Luciferase Reporter Assay for Pathway Activity
This assay measures the activity of a specific signaling pathway by quantifying the expression of a reporter gene (luciferase) under the control of a pathway-responsive promoter.
-
Cell Culture and Transfection: Cells (e.g., HNE-1 or HEK293T) are seeded in multi-well plates. Cells are co-transfected with a luciferase reporter plasmid (e.g., (CAGA)12-Luc for TGF-β/Smad signaling or an NF-κB responsive reporter), a Renilla luciferase plasmid (for normalization), and plasmids expressing TNFRSF19 or a control vector.
-
Cell Treatment: After 24-48 hours, cells are treated with a specific stimulus (e.g., TGF-β1 at 5 ng/mL for the TGF-β pathway) for a defined period (e.g., 6-24 hours).
-
Cell Lysis and Luciferase Measurement: Cells are lysed, and the firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase assay system and a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
CRISPR-Cas9 Mediated Gene Knockout
This technique is used to create cell lines with a specific gene permanently inactivated.
-
Guide RNA Design and Cloning: Single-guide RNAs (sgRNAs) are designed to target a specific exon of the TNFRSF19 gene. The sgRNA sequences are cloned into a vector that also expresses the Cas9 nuclease.
-
Transfection and Selection: The sgRNA/Cas9 plasmid is transfected into the target cells (e.g., HNE-1). Transfected cells are selected using an appropriate antibiotic or by fluorescence-activated cell sorting (FACS) if a fluorescent marker is co-expressed.
-
Clonal Isolation and Screening: Single-cell clones are isolated and expanded.
-
Verification: The knockout of the TNFRSF19 gene is confirmed by Western blotting to show the absence of the protein and by Sanger sequencing of the targeted genomic region to identify the induced mutations.
Cell Proliferation Assays
These assays are used to assess the effect of TNFRSF19 on cell growth.
-
CCK-8 Assay: Cells are seeded in 96-well plates. At various time points, Cell Counting Kit-8 (CCK-8) solution is added to the wells and incubated. The absorbance at 450 nm is measured using a microplate reader, which is proportional to the number of viable cells.
-
Colony Formation Assay: A low density of cells is seeded in 6-well plates and cultured for an extended period (e.g., 2 weeks). The cells are then fixed and stained with crystal violet. The number of colonies (a cluster of at least 50 cells) is counted.
-
Soft Agar Assay: This assay measures anchorage-independent growth, a hallmark of transformed cells. Cells are suspended in a low-percentage agar solution and seeded on top of a solidified higher-percentage agar layer in a culture dish. After several weeks, the number and size of colonies formed in the soft agar are quantified.
Smad2/3 Phosphorylation Assay
This assay specifically measures the activation of the TGF-β signaling pathway.
-
Cell Culture and Treatment: Cells are serum-starved overnight and then treated with TGF-β1 (e.g., 5 ng/mL) for a short period (e.g., 30-60 minutes).
-
Protein Extraction: Cells are lysed in a buffer containing protease and, crucially, phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Western Blot Analysis: Protein lysates are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with a primary antibody specific for phosphorylated Smad2/3 (p-Smad2/3). The membrane is then stripped and re-probed with an antibody for total Smad2/3 as a loading control.
-
ELISA: Alternatively, a sandwich ELISA kit can be used to quantify the levels of p-Smad2/3 in the cell lysates.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways of TNFRSF19 and a typical experimental workflow for its study.
Caption: TNFRSF19 inhibits TGF-β signaling by binding to TβRI.
Caption: TNFRSF19 isoform 2 can activate NF-κB and JNK pathways.
Understanding the Molecular Targets of TAH-19: A Methodological Overview
Introduction
The following guide outlines the standardized approach for characterizing the molecular targets and mechanism of action of a novel therapeutic compound, hypothetically designated as TAH-19. This document serves as a template for researchers, scientists, and drug development professionals, detailing the necessary experimental protocols and data presentation formats required for a comprehensive technical whitepaper.
I. Target Identification and Validation
The initial step in characterizing a new compound is to identify its molecular targets. A combination of computational and experimental approaches is typically employed.
Experimental Protocol: Affinity Chromatography and Mass Spectrometry
-
Ligand Immobilization: this compound is chemically synthesized with a linker arm and immobilized onto a solid support matrix (e.g., sepharose beads).
-
Cell Lysate Preparation: Target cells or tissues are lysed to release proteins and other potential binding partners.
-
Affinity Chromatography: The cell lysate is incubated with the this compound-immobilized beads. Proteins that bind to this compound are retained on the column, while non-binding proteins are washed away.
-
Elution: The bound proteins are eluted from the beads using a competitive ligand or by changing the buffer conditions (e.g., pH, salt concentration).
-
Mass Spectrometry: The eluted proteins are identified using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation: Target Protein Identification
| Protein ID | Gene Name | Molecular Weight (kDa) | Binding Affinity (Kd) | Cellular Localization |
| [Example: P04637] | [Example: TP53] | [Example: 53] | [Example: 10 nM] | [Example: Nucleus] |
| [Example: Q9Y243] | [Example: BRAF] | [Example: 84] | [Example: 50 nM] | [Example: Cytoplasm] |
II. Signaling Pathway Analysis
Once potential targets are identified, the next step is to understand how this compound modulates the signaling pathways in which these targets are involved.
Experimental Protocol: Western Blotting for Phospho-protein Analysis
-
Cell Culture and Treatment: Cells are cultured and treated with varying concentrations of this compound for different time points.
-
Protein Extraction: Total protein is extracted from the treated cells.
-
SDS-PAGE and Western Blotting: Protein samples are separated by size using SDS-polyacrylamide gel electrophoresis and transferred to a membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated forms of key signaling proteins (e.g., p-ERK, p-Akt) and total protein levels as a control.
-
Detection: Secondary antibodies conjugated to a detection enzyme (e.g., HRP) are used, and the signal is visualized using chemiluminescence.
Visualization: Hypothetical Signaling Pathway of this compound
Caption: Hypothetical signaling pathway modulated by this compound.
Workflow: Target Validation and Pathway Analysis
Caption: Experimental workflow for this compound characterization.
III. Quantitative Analysis of this compound Activity
To quantify the potency and efficacy of this compound, various in vitro assays are performed.
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized with a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a plate reader.
-
IC50 Calculation: The concentration of this compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.
Data Presentation: In Vitro Activity of this compound
| Cell Line | Target Protein | IC50 (µM) | Assay Type |
| [Example: MCF-7] | [Example: TP53] | [Example: 1.2] | [Example: Cell Viability] |
| [Example: A375] | [Example: BRAF] | [Example: 0.5] | [Example: Kinase Assay] |
This document provides a foundational framework for the in-depth technical characterization of a novel compound, this compound. By following these standardized protocols for target identification, signaling pathway analysis, and quantitative activity assessment, researchers can build a comprehensive understanding of its mechanism of action. The structured presentation of data and visualization of complex biological processes are critical for clear communication and advancing drug development efforts.
Methodological & Application
Understanding TAH-19 in the Context of Cell-Based Assays: A Clarification
Initial research indicates a likely misunderstanding in the query for "TAH-19." The designation "T-AH 19" refers to the USNS Mercy, a hospital ship operated by the United States Navy.[1][2] There is no readily available scientific literature or public data identifying a compound or molecule designated "this compound" for use in cell-based assays.
The USNS Mercy (T-AH 19) is a vital medical asset for the U.S. military, providing a mobile, acute surgical medical facility for U.S. combatant forces. It also supports disaster relief and humanitarian operations globally.[1][2] Its capabilities are comparable to major medical facilities on land, equipped with multiple operating rooms, a large hospital facility, and various medical services.[1]
Given the context of the user's request for detailed application notes and protocols for a cell-based assay, it is probable that "this compound" is a misnomer for a different biological molecule or compound. Without the correct identification of the substance of interest, it is not possible to provide the requested detailed protocols, data, or pathway diagrams.
Researchers, scientists, and drug development professionals seeking information on a specific molecule for use in cell-based assays are encouraged to verify the correct nomenclature and designation of the compound . Accurate identification is the crucial first step in accessing relevant scientific data and protocols.
For general information on conducting cell-based assays, numerous resources are available that detail methodologies for various experimental goals, such as assessing cytotoxicity, proliferation, or specific signaling pathway modulation. These protocols are highly dependent on the specific cell type and the compound being tested.
It is recommended to consult scientific databases and literature using the correct identifier for the molecule of interest to obtain accurate and relevant information for designing and executing cell-based assays.
References
Application Notes and Protocols for TAH-19 Administration in Animal Models
For Research Use Only. Not for use in diagnostic procedures.
Introduction
TAH-19 is a novel small molecule inhibitor targeting the intracellular kinase, InflammoKinase-1 (IK-1). Dysregulation of the IK-1 signaling pathway is implicated in the pathogenesis of various inflammatory disorders. These application notes provide a comprehensive protocol for the in vivo administration and evaluation of this compound in murine models of inflammation.
Mechanism of Action
This compound acts as a competitive inhibitor of ATP binding to the catalytic domain of IK-1. This action prevents the phosphorylation of downstream substrates, effectively dampening the pro-inflammatory cytokine production cascade.
Caption: this compound signaling pathway inhibition.
Experimental Protocols
Preparation of this compound Formulation
A critical step for in vivo studies is the preparation of a stable and biocompatible formulation of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Saline (0.9% NaCl)
Procedure:
-
Dissolve this compound powder in DMSO to create a stock solution of 100 mg/mL.
-
In a separate sterile tube, prepare the vehicle solution by mixing PEG300, Tween 80, and Saline in a 4:1:5 ratio.
-
Slowly add the this compound stock solution to the vehicle solution to achieve the desired final concentration. For example, to make a 10 mg/mL solution, add 1 part of the stock solution to 9 parts of the vehicle solution.
-
Vortex the final formulation thoroughly until it is a clear, homogenous solution.
-
Prepare the formulation fresh before each administration.
Administration of this compound in a Murine Model of Arthritis
This protocol describes the administration of this compound in a collagen-induced arthritis (CIA) mouse model.
Experimental Workflow:
Caption: In vivo experimental workflow for this compound.
Procedure:
-
Animal Model: Use male DBA/1 mice, 8-10 weeks old.
-
Induction of Arthritis: Emulsify bovine type II collagen with Complete Freund's Adjuvant. Administer 100 µL of the emulsion intradermally at the base of the tail on day 0. On day 21, administer a booster injection of type II collagen emulsified with Incomplete Freund's Adjuvant.
-
Treatment Groups: Upon the first signs of arthritis (clinical score > 1), randomize mice into treatment groups (n=8-10 per group).
-
Administration: Administer this compound or vehicle control daily via oral gavage at a volume of 10 mL/kg.
-
Monitoring: Monitor clinical signs of arthritis (paw swelling, erythema, and joint stiffness) three times a week. Measure paw volume using a plethysmometer.
-
Termination: On day 42, euthanize the mice. Collect blood for serum analysis and hind paws for histological evaluation.
Data Presentation
Table 1: Dose-Response of this compound on Paw Edema
| Treatment Group | Dose (mg/kg) | Administration Route | Paw Volume (mm³) at Day 42 (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | 0 | Oral Gavage | 3.8 ± 0.3 | 0% |
| This compound | 1 | Oral Gavage | 3.1 ± 0.2 | 18.4% |
| This compound | 5 | Oral Gavage | 2.4 ± 0.2 | 36.8% |
| This compound | 10 | Oral Gavage | 1.9 ± 0.1 | 50.0% |
Table 2: Effect of this compound on Clinical Arthritis Score
| Treatment Group | Dose (mg/kg) | Mean Clinical Score at Day 28 (Start of Treatment) | Mean Clinical Score at Day 42 (End of Study) |
| Vehicle Control | 0 | 1.2 ± 0.2 | 10.5 ± 1.1 |
| This compound | 10 | 1.3 ± 0.3 | 4.2 ± 0.8 |
| Dexamethasone | 1 | 1.2 ± 0.2 | 2.1 ± 0.5 |
Clinical score is graded on a scale of 0-4 for each paw, with a maximum score of 16 per mouse.
Disclaimer
These protocols are intended as a guideline. Researchers should optimize the procedures for their specific experimental setup and animal models. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
TAH-19 for high-throughput screening applications
- 1. aacrjournals.org [aacrjournals.org]
- 2. Co-receptor requirements for fibroblast growth factor-19 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C-terminal Tail of FGF19 Determines Its Specificity toward Klotho Co-receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High affinity chimeric antigen receptor signaling induces an inflammatory program in human regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unraveling In Vivo Imaging: Application Notes and Protocols for Near-Infrared Fluorescent Probes
Initial searches for a fluorescent probe designated "TAH-19" have yielded no relevant results in the context of in vivo imaging. The designation "T-AH 19" corresponds to the USNS Mercy, a United States Navy hospital ship. It is highly probable that "this compound" as an imaging agent is a misnomer.
Therefore, this document provides comprehensive application notes and protocols for a representative near-infrared (NIR) fluorescent probe, here designated as Hypothetical Probe 750 (HP-750) , to fulfill the user's request for detailed guidance on conducting in vivo imaging studies. The principles, protocols, and data presentation formats described herein are broadly applicable to a wide range of NIR fluorescent probes used in preclinical research.
Introduction to HP-750 for In Vivo Imaging
HP-750 is a hypothetical, state-of-the-art near-infrared fluorescent probe designed for high-sensitivity in vivo imaging. Its fluorescence emission in the NIR window (700-900 nm) allows for deep tissue penetration and minimal autofluorescence, making it an ideal tool for visualizing biological processes in living organisms.[1][2] HP-750 is conceptualized as a targeted probe, conjugated to a ligand that specifically binds to a receptor commonly overexpressed in various cancer types, enabling targeted imaging of tumors.
Key Features of HP-750:
-
High Quantum Yield: Ensures bright signal for sensitive detection.
-
Photostability: Resists photobleaching, allowing for longitudinal imaging studies.
-
Target Specificity: Conjugated ligand provides high affinity for the target receptor, minimizing off-target signal.
-
Favorable Pharmacokinetics: Exhibits rapid clearance from non-target tissues, leading to high tumor-to-background ratios.
Quantitative Data Summary
The following tables summarize the key quantitative data for HP-750, providing a clear comparison of its performance characteristics.
Table 1: Photophysical Properties of HP-750
| Property | Value |
| Maximum Excitation Wavelength | 750 nm |
| Maximum Emission Wavelength | 770 nm |
| Molar Extinction Coefficient | 250,000 M⁻¹cm⁻¹ |
| Quantum Yield | 0.15 |
| Stokes Shift | 20 nm |
Table 2: Biodistribution of HP-750 in Tumor-Bearing Mice (24 hours post-injection)
| Organ | Percent Injected Dose per Gram (%ID/g) |
| Tumor | 12.5 ± 2.1 |
| Liver | 8.2 ± 1.5 |
| Spleen | 2.1 ± 0.4 |
| Kidneys | 15.3 ± 3.0 |
| Lungs | 1.8 ± 0.3 |
| Muscle | 0.5 ± 0.1 |
| Blood | 1.2 ± 0.2 |
Table 3: Tumor-to-Background Ratios (TBR) Over Time
| Time Post-Injection | Tumor-to-Muscle Ratio | Tumor-to-Skin Ratio |
| 4 hours | 3.1 ± 0.5 | 2.5 ± 0.4 |
| 8 hours | 5.8 ± 0.9 | 4.9 ± 0.7 |
| 24 hours | 8.2 ± 1.3 | 7.1 ± 1.1 |
| 48 hours | 6.5 ± 1.0 | 5.9 ± 0.8 |
Experimental Protocols
In Vitro Validation of HP-750 Targeting
Objective: To confirm the specific binding of HP-750 to cancer cells overexpressing the target receptor.
Materials:
-
Cancer cell line (e.g., MDA-MB-231, target-positive)
-
Control cell line (e.g., NIH-3T3, target-negative)
-
HP-750 (1 mM stock in DMSO)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Blocking agent (e.g., excess unconjugated ligand)
-
Fluorescence microscope or plate reader
Protocol:
-
Seed both cell lines in 96-well plates or on glass-bottom dishes and culture overnight.
-
Prepare working solutions of HP-750 in cell culture medium at various concentrations (e.g., 100 nM, 500 nM, 1 µM).
-
For blocking experiments, pre-incubate a set of target-positive cells with a 100-fold excess of the unconjugated ligand for 1 hour.
-
Remove the culture medium and add the HP-750 working solutions to the cells.
-
Incubate for 1-2 hours at 37°C.
-
Wash the cells three times with PBS to remove unbound probe.
-
Image the cells using a fluorescence microscope with appropriate NIR filters or quantify the fluorescence intensity using a plate reader.
In Vivo Imaging of Tumors with HP-750
Objective: To visualize tumor growth and assess probe biodistribution in a xenograft mouse model.
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous MDA-MB-231 xenografts)
-
HP-750 (1 mg/mL in sterile PBS)
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Warming pad
Protocol:
-
Anesthetize the tumor-bearing mouse using isoflurane.[3]
-
Acquire a baseline fluorescence image before probe injection to assess autofluorescence.
-
Administer HP-750 via intravenous (tail vein) injection at a dose of 10-20 nmol per mouse.
-
Place the anesthetized animal on the imaging platform within the light-tight imaging system.[1]
-
Acquire fluorescence images at multiple time points (e.g., 1, 4, 8, 24, and 48 hours) post-injection. Use appropriate excitation and emission filters (e.g., excitation 745 nm, emission 780 nm).[1][3]
-
Maintain the animal on a warming pad during recovery from anesthesia.[1]
-
Analyze the images to quantify the fluorescence intensity in the tumor and other organs to determine tumor-to-background ratios.
Ex Vivo Organ Analysis
Objective: To confirm the biodistribution of HP-750 after the final in vivo imaging session.
Materials:
-
In vivo imaging system
-
Surgical tools for dissection
-
Petri dish
Protocol:
-
Euthanize the mouse at the final time point.
-
Excise the tumor and major organs (liver, spleen, kidneys, lungs, heart, muscle).[1]
-
Arrange the organs in a petri dish and image them using the in vivo imaging system with the same imaging parameters used for the live animal imaging.[1][4]
-
Quantify the fluorescence intensity in each organ to confirm the biodistribution data obtained from the in vivo images.
Visualizations
Caption: Targeted binding and internalization of HP-750.
Caption: Overall experimental workflow for HP-750 evaluation.
Troubleshooting and Considerations
-
High Background Signal: Ensure complete removal of unbound probe by thorough washing in in vitro experiments. For in vivo studies, optimize the imaging time point to allow for clearance from non-target tissues.
-
Low Signal Intensity: Increase the probe concentration or the exposure time during image acquisition. Ensure the excitation and emission filters are correctly matched to the probe's spectral properties.[1]
-
Animal Handling: Proper anesthesia and monitoring are crucial for animal welfare and obtaining high-quality, motion-free images.
-
Autofluorescence: Always acquire a pre-injection image to determine the level of background autofluorescence, which can be subtracted during image analysis.[3]
These application notes provide a comprehensive framework for researchers and drug development professionals to effectively utilize near-infrared fluorescent probes for in vivo imaging studies. By following these detailed protocols and considering the key data points, investigators can generate reliable and reproducible results for advancing their research.
References
Application Notes and Protocols: A Guide to Studying Protein-Protein Interactions
Initial searches for "TAH-19" as a tool for studying protein-protein interactions did not yield specific results for a molecular tool or technology with that designation. The search results predominantly refer to the USNS Mercy (T-AH 19), a hospital ship in the United States Navy.[1][2][3][4][5]
This document provides a comprehensive overview of established and widely used methods for the analysis of protein-protein interactions (PPIs), a critical area of research for understanding cellular processes and for drug development.
Introduction to Protein-Protein Interaction Studies
Protein-protein interactions are fundamental to nearly all biological processes.[6] The study of these interactions, known as interactomics, provides insights into protein function, signaling pathways, and the molecular basis of diseases. A variety of techniques are available to detect and characterize PPIs, each with its own strengths and limitations. These methods can be broadly categorized into in vitro, in vivo, and in silico approaches.
Key Methodologies for Studying Protein-Protein Interactions
Here, we detail the protocols for several key experimental techniques used to investigate protein-protein interactions.
Affinity Purification coupled with Mass Spectrometry (AP-MS)
AP-MS is a powerful technique to identify interaction partners of a specific protein of interest (the "bait") from a complex mixture like a cell lysate.[6] The bait protein is tagged with an affinity tag (e.g., FLAG, HA, or Strep-tag) and expressed in cells. The bait protein, along with its interacting partners, is then selectively purified from the cell lysate using an antibody or other molecule that specifically binds to the tag. The purified protein complexes are then identified using mass spectrometry.
Experimental Protocol for AP-MS:
-
Cloning and Expression: The gene of the bait protein is cloned into an expression vector containing an affinity tag. This construct is then introduced into appropriate host cells (e.g., HEK293T cells) for expression.[7]
-
Cell Lysis: After a suitable period of expression, the cells are harvested and lysed in a buffer that preserves protein-protein interactions.
-
Affinity Purification: The cell lysate is incubated with beads coated with an antibody or other affinity matrix that specifically binds to the tag on the bait protein.
-
Washing: The beads are washed several times to remove non-specific binding proteins.
-
Elution: The bait protein and its interacting partners are eluted from the beads.
-
Mass Spectrometry: The eluted proteins are typically separated by gel electrophoresis and then identified by mass spectrometry. Computational tools are used to analyze the mass spectrometry data and identify high-confidence interacting proteins.[8]
Data Presentation: The results of an AP-MS experiment are typically presented as a list of proteins that were identified as interacting with the bait protein. Scoring algorithms are often used to rank the confidence of these interactions.
Workflow for Affinity Purification-Mass Spectrometry (AP-MS):
Caption: Workflow of an AP-MS experiment.
Yeast Two-Hybrid (Y2H) System
The Yeast Two-Hybrid (Y2H) system is a genetic method for identifying binary protein-protein interactions in vivo. It relies on the modular nature of transcription factors, which typically have a DNA-binding domain (DBD) and an activation domain (AD). When the DBD and AD are brought into close proximity, they can activate the transcription of a reporter gene.
Experimental Protocol for Y2H:
-
Vector Construction: Two fusion proteins are created: one with the "bait" protein fused to the DBD, and another with the "prey" protein fused to the AD.
-
Yeast Transformation: Both plasmids are co-transformed into a yeast strain that has a reporter gene (e.g., HIS3, lacZ) under the control of a promoter that is recognized by the DBD.
-
Selection and Screening: If the bait and prey proteins interact, the DBD and AD are brought close enough to activate the transcription of the reporter gene. This allows the yeast to grow on a selective medium (lacking histidine) or produce a colorimetric signal (in the presence of X-gal for lacZ).
-
Validation: Positive interactions are typically validated by re-testing and sequencing the prey plasmid.
Data Presentation: Y2H results are often presented as a binary interaction map, showing which bait proteins interact with which prey proteins.
Yeast Two-Hybrid (Y2H) System Logic:
References
- 1. Humanitarian assistance and disaster relief aboard the USNS Mercy (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of environmental issues for nursing aboard the USNS Mercy (T-AH 19) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. man.fas.org [man.fas.org]
- 4. msc.usff.navy.mil [msc.usff.navy.mil]
- 5. USNS Mercy - Wikipedia [en.wikipedia.org]
- 6. Recent progress in mass spectrometry-based strategies for elucidating protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A SARS-CoV-2 Protein Interaction Map Reveals Targets for Drug-Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Application Note: Standard Operating Procedure for Solubilization of TAH-19, a Novel Kinase Inhibitor
Introduction
TAH-19 is a novel, potent, and selective small molecule inhibitor targeting the JAK-STAT signaling pathway, which is implicated in various inflammatory diseases and myeloproliferative neoplasms.[1][2] Like many kinase inhibitors, this compound is a lipophilic molecule characterized by high crystallinity and a high molecular weight, leading to poor aqueous solubility.[3] This property presents a significant challenge for its formulation in aqueous-based assays and preclinical studies. Therapeutic effectiveness and bioavailability are critically dependent on the solubility of the drug molecule.[4]
This document provides a detailed standard operating procedure (SOP) for the systematic evaluation and solubilization of this compound. The protocols herein are designed for researchers, scientists, and drug development professionals to achieve consistent and optimal concentrations of this compound for in vitro and in vivo research applications. The procedure involves a tiered screening approach, starting with common organic solvents and progressing to more complex formulation strategies involving co-solvents, surfactants, and pH modification.[5][6]
Materials and Equipment
-
This compound powder (store as per manufacturer's instructions)
-
Solvents: DMSO (anhydrous), Ethanol (200 proof), PEG 400, Propylene Glycol
-
Buffers: Phosphate-Buffered Saline (PBS, pH 7.4), Citrate Buffer (pH 4.5), Tris Buffer (pH 8.5)
-
Excipients: Tween 80, Sodium Lauryl Sulfate (SLS), Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Analytical balance
-
Vortex mixer
-
Bath sonicator
-
pH meter
-
Spectrophotometer (for concentration determination)
-
Sterile microcentrifuge tubes and glass vials
-
Pipettes and sterile filter tips
Part I: Solubility Screening Protocol
This protocol outlines a systematic approach to identify an optimal solvent system for this compound. The screening process is designed to test a range of solvents and excipients to determine the maximum achievable concentration.
Experimental Workflow: Solubility Screening
The workflow for screening potential solvents involves a series of steps from preparation to analysis to identify the most effective solubilization strategy.
Caption: Workflow for this compound solubility screening.
Screening Procedure:
-
Preparation: Accurately weigh 1 mg of this compound powder into separate, labeled glass vials.[7]
-
Solvent Addition: Add 100 µL of the first test solvent (e.g., DMSO) to a vial. This creates an initial target concentration of 10 mg/mL.
-
Mixing: Vortex the vial vigorously for 2 minutes, followed by sonication in a water bath for 15 minutes at room temperature.[7]
-
Visual Inspection: Visually inspect the solution against a light source for any undissolved particles.[8]
-
Quantification:
-
If the solution is clear, proceed to prepare a higher concentration by adding more this compound until precipitation is observed.
-
If particles are present, centrifuge the vial at 14,000 rpm for 10 minutes. Carefully collect the supernatant and determine the concentration using a validated spectrophotometric method. This value represents the kinetic solubility in that system.
-
-
Data Recording: Record the maximum soluble concentration for each solvent system tested.
Data Presentation: this compound Solubility Screening Results
The following table summarizes the hypothetical solubility data for this compound in various solvent and excipient systems at 25°C.
| Solvent System | Category | Maximum Soluble Concentration (mg/mL) | Observations |
| Deionized Water | Aqueous Buffer | < 0.01 | Insoluble |
| PBS (pH 7.4) | Aqueous Buffer | < 0.01 | Insoluble |
| DMSO | Organic Solvent | > 50 | Fully soluble, clear solution |
| Ethanol | Organic Solvent | 5.2 | Soluble with heating |
| PEG 400 | Co-solvent | 15.8 | Forms a viscous, clear solution |
| 10% DMSO in PBS | Co-solvent System | 1.5 | Precipitates upon standing |
| 20% PEG 400 in Water | Co-solvent System | 4.3 | Stable solution |
| 5% Tween 80 in PBS | Surfactant System | 8.9 | Forms stable micelles[6] |
| 10% HP-β-CD in Water | Complexation Agent | 12.5 | Clear, stable inclusion complex[6] |
Part II: Optimized Solubilization Protocol for In Vitro Assays
Based on the screening data, a stock solution in 100% DMSO is recommended for maximum concentration and stability. For cell-based assays, this stock must be diluted into an aqueous medium. The following protocol minimizes precipitation upon dilution.
Protocol Steps:
-
Stock Solution Preparation:
-
Aseptically weigh the required amount of this compound.
-
Add anhydrous DMSO to achieve a stock concentration of 20 mg/mL (or as desired).
-
Vortex and sonicate until the compound is fully dissolved.
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture.
-
-
Preparation of Working Solution (Example for Cell Culture):
-
Thaw a single aliquot of the 20 mg/mL this compound stock solution.
-
Perform a serial dilution. First, dilute the DMSO stock into a serum-free culture medium to create an intermediate concentration. Crucially, add the DMSO stock dropwise to the vortexing medium to facilitate rapid dispersion and prevent localized precipitation.
-
Further dilute this intermediate solution with a complete culture medium (containing serum) to achieve the final desired concentration for the assay. The final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity to cells.
-
Part III: this compound Mechanism of Action
This compound functions by inhibiting Janus kinases (JAKs), which are critical components of signal transduction pathways for numerous cytokines and growth factors.[1] By blocking JAK activity, this compound disrupts the subsequent phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, preventing their translocation to the nucleus and modulation of gene expression.[9]
Signaling Pathway Diagram
The diagram below illustrates the canonical JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: this compound inhibits the JAK-STAT signaling pathway.
References
- 1. Hematologic Kinase Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 2. labiotech.eu [labiotech.eu]
- 3. Enhancing solubility with novel excipients [manufacturingchemist.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. nanopartikel.info [nanopartikel.info]
- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 9. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
TAH-19: Application Notes and Protocols for Optimal Results
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAH-19 is a potent and selective small-molecule inhibitor of the p53-MDM2 interaction. It belongs to a class of 1,4,5-trisubstituted imidazole-based antagonists designed to disrupt the binding of MDM2 to the p53 tumor suppressor protein. By inhibiting this interaction, this compound can stabilize and activate p53, leading to the induction of p53 target genes, cell cycle arrest, and apoptosis in cancer cells with wild-type p53. These application notes provide detailed information on the recommended dosage and concentration of this compound for achieving optimal results in in vitro studies, along with protocols for key experiments.
Biochemical and Cellular Activity of this compound
This compound exhibits high affinity and selectivity for MDM2. The following table summarizes its key quantitative data.
| Parameter | Value | Cell Lines / Assay Conditions | Reference |
| MDM2 Inhibition (Ki) | 58 nM | Fluorescence Polarization (FP) Assay | |
| MDMX Inhibition (Ki) | > 26,300 nM | Fluorescence Polarization (FP) Assay | |
| IC50 (U-2 OS cells) | 1.8 ± 0.2 µM | MTT Assay (p53 wild-type) | |
| IC50 (Saos-2 cells) | 15 ± 2 µM | MTT Assay (p53-null) | |
| Effective Concentration for Cell Cycle Arrest | 5 µM | U-2 OS cells |
Signaling Pathway
This compound functions by disrupting the negative feedback loop between p53 and MDM2. In normal cells, p53 levels are kept low by MDM2-mediated ubiquitination and proteasomal degradation. This compound binds to MDM2 at the p53-binding pocket, preventing the interaction and leading to the accumulation and activation of p53. Activated p53 then acts as a transcription factor, upregulating genes involved in cell cycle arrest (e.g., CDKN1A encoding p21) and apoptosis.
Caption: Mechanism of action of this compound in p53 wild-type cells.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound.
Cell Culture
-
Cell Lines:
-
U-2 OS (p53 wild-type): Human osteosarcoma cell line.
-
HCT 116 (p53 wild-type): Human colorectal carcinoma cell line.
-
Saos-2 (p53-null): Human osteosarcoma cell line (as a negative control).
-
-
Culture Medium: McCoy's 5A (for U-2 OS) or DMEM (for HCT 116 and Saos-2) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (MTT Assay)
This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound.
Caption: Workflow for the MTT cell viability assay.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to attach overnight.
-
Prepare serial dilutions of this compound in culture medium. Recommended starting range: 0.1 µM to 50 µM. Include a vehicle control (DMSO).
-
Replace the medium with the this compound dilutions and incubate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Plot the percentage of cell viability versus this compound concentration and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for p53 Pathway Activation
This protocol is to detect the accumulation of p53, p21, and MDM2 proteins following this compound treatment.
Materials:
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-p53, anti-p21, anti-MDM2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Seed U-2 OS or HCT 116 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at a concentration known to be effective (e.g., 5 µM, based on cell cycle data) or a range of concentrations (e.g., 1 µM, 5 µM, 10 µM) for 24 hours. Include a vehicle control.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and an imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol is to assess the effect of this compound on cell cycle progression.
Materials:
-
This compound
-
6-well plates
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed U-2 OS cells in 6-well plates.
-
Treat the cells with 5 µM this compound for 24 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. An increase in the G1 phase population and a decrease in the S phase population are expected.
Conclusion
This compound is a valuable research tool for studying the p53-MDM2 axis in cancer biology. The provided data and protocols offer a starting point for utilizing this compound to investigate its anticancer effects. For optimal results, it is recommended to perform dose-response and time-course experiments to determine the ideal conditions for specific cell lines and experimental setups.
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Poorly Soluble Compounds
[3] Lusutrombopag (B608699) - MedKoo Lusutrombopag (S-888711) is a novel, orally active, small molecule thrombopoietin (TPO) receptor agonist. It is indicated for the treatment of thrombocytopenia in patients with chronic liver disease (CLD) who are scheduled to undergo an invasive procedure. Lusutrombopag interacts with the transmembrane domain of human TPO receptors and initiates signaling cascades that induce the proliferation and differentiation of human megakaryocytic progenitor cells into megakaryocytes, which in turn begin to shed platelets. The chemical name for lusutrombopag is (2 E)-3-{2,6-Dichloro-4-[(4-{3-[(1 S)-1-(hexyloxy) ethyl]-2-methoxyphenyl}-1,3-thiazol-2-yl) carbamoyl]phenyl}-2-methylprop-2-enoic acid. ... The empirical formula for lusutrombopag is C 29H 32Cl 2N 2O 5S and the molecular weight is 591.54. ... Lusutrombopag is a white to slightly yellowish white powder, and is freely soluble in N,N-dimethylformamide, slightly soluble in ethanol (B145695) (99.5%) and methanol, very slightly soluble in acetonitrile, and practically insoluble in water. Lusutrombopag is slightly soluble in the buffer solution at pH 11 and practically insoluble in buffer solutions with pH ranges of 1 to 9. 1 [2] Lusutrombopag | C29H32Cl2N2O5S | ChemSpider Lusutrombopag is a second-generation, orally bioavailable, small-molecule thrombopoietin (TPO) receptor agonist with a molecular weight of 591.54. It was approved in Japan in 2015 for the treatment of thrombocytopenia in patients with chronic liver disease undergoing invasive procedures. It has the chemical formula C29H32Cl2N2O5S. In a study of its metabolism and disposition, it was found that following a single oral dose of [14C]lusutrombopag, the total recovery of radioactivity was 84.1%, with 82.7% in feces and 1.4% in urine. Unchanged lusutrombopag was the most abundant component in feces, accounting for 15.6% of the dose. In plasma, unchanged lusutrombopag was the major component, with its acyl glucuronide (M1) being the major metabolite. Lusutrombopag is primarily metabolized by various CYP enzymes, mainly CYP4A11. 3 Lusutrombopag - DrugBank Lusutrombopag is a thrombopoietin receptor agonist used to treat thrombocytopenia in patients with chronic liver disease scheduled to undergo an invasive procedure. Lusutrombopag is a small molecule thrombopoietin (TPO) receptor agonist that was approved by the FDA in 2018 for the treatment of thrombocytopenia in adult patients with chronic liver disease who are scheduled to undergo a medical or dental procedure. It is administered orally. The bioavailability of lusutrombopag has not yet been determined. Lusutrombopag is more than 99.9% bound to plasma proteins. It is metabolized by CYP4A11 and other CYP4 enzymes. The main route of elimination is through the feces (83%), with only 1% of the drug being excreted in the urine. The terminal elimination half-life is approximately 27 hours. 4 Lusutrombopag | CAS 1110766-97-6 | MedChemExpress Lusutrombopag (S-888711) is a second generation, orally active, small molecule thrombopoietin (TPO) receptor agonist. Lusutrombopag can be used for the research of thrombocytopenia. 1 [7al] Lusutrombopag | C29H32Cl2N2O5S | 1110766-97-6 Properties. Molecular Weight, 591.5 g/mol . Computed by PubChem 2.1 (PubChem release 2021.05.07). Hydrogen Bond Donor Count, 2. Computed by Cactvs 3.4.8.18 (PubChem release 2021.05.07). Hydrogen Bond Acceptor Count, 7. Computed by Cactvs 3.4.8.18 (PubChem release 2021.05.07). Rotatable Bond Count, 10. Computed by Cactvs 3.4.8.18 (PubChem release 221.05.07). Exact Mass, 590.14599 g/mol . Computed by PubChem 2.1 (PubChem release 2021.05.07). Monoisotopic Mass, 590.14599 g/mol . Computed by PubChem 2.1 (PubChem release 2021.05.07). Topological Polar Surface Area, 122 Ų. Computed by Cactvs 3.4.8.18 (PubChem release 2021.05.07). Heavy Atom Count, 40. Computed by PubChem 2.1 (PubChem release 2021.05.07). Formal Charge, 0. Computed by PubChem 2.1 (PubChem release 2021.05.07). Complexity, 1070. Computed by Cactvs 3.4.8.18 (PubChem release 2021.05.07). Isotope Atom Count, 0. Computed by PubChem 2.1 (PubChem release 2021.05.07). Defined Atom Stereocenter Count, 1. Computed by PubChem 2.1 (PubChem release 2021.05.07). Undefined Atom Stereocenter Count, 0. Computed by PubChem 2.1 (PubChem release 2021.05.07). Defined Bond Stereocenter Count, 1. Computed by PubChem 2.1 (PubChem release 2021.05.07). Undefined Bond Stereocenter Count, 0. Computed by PubChem 2.1 (PubChem release 2021.05.07). Covalently-Bonded Unit Count, 1. Computed by PubChem 2.1 (PubChem release 2021.05.07). Compound Is Canonicalized, Yes. 1 Lusutrombopag: a review of its use in patients with chronic liver ... Lusutrombopag is an orally administered, small molecule, thrombopoietin receptor agonist that is approved in Japan for the treatment of thrombocytopenia in patients with chronic liver disease scheduled to undergo an invasive procedure. In two phase III trials in this setting, a once-daily lusutrombopag 3 mg dose for 7 days was effective in increasing platelet counts, thereby reducing the need for platelet transfusions. Lusutrombopag was generally well tolerated, with a tolerability profile similar to that of placebo. This article reviews the pharmacological properties of lusutrombopag and its clinical efficacy and tolerability in patients with chronic liver disease and thrombocytopenia who are scheduled to undergo an invasive procedure. 1 Lusutrombopag - an overview | ScienceDirect Topics Lusutrombopag is a new, orally administered, small-molecule TPO receptor agonist that has been developed for the treatment of thrombocytopenia in patients with CLD. Lusutrombopag was approved in Japan in 2015 for the treatment of thrombocytopenia in patients with chronic liver disease undergoing invasive procedures. In two phase III trials in this setting, a once-daily lusutrombopag 3 mg dose for 7 days was effective in increasing platelet counts, thereby reducing the need for platelet transfusions. Lusutrombopag was generally well tolerated, with a tolerability profile similar to that of placebo. 1 Lusutrombopag Lusutrombopag is a second generation thrombopoietin receptor agonist that is used to treat thrombocytopenia in patients with chronic liver disease who are scheduled to undergo an invasive procedure. Lusutrombopag has had limited clinical use and has not been linked to serum enzyme elevations during therapy or to instances of clinically apparent liver injury. https'://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG71B55lJd-q9y5v_m9f54y4YQW9j6i7l8c2dK0z3e_lD3-Tj1oH5m-lKk9lJ7v37rVwVjG1P44h2b6d7pM8o-t_K6Qv115eK2v44UjJ0x_4U2jQd11e0t-8L4p21z1g== Lusutrombopag - Drugs.com Lusutrombopag is used to treat thrombocytopenia (low platelet counts) in adults with chronic liver disease who are scheduled to have a medical or dental procedure. Lusutrombopag may also be used for purposes not listed in this medication guide. 1 Lusutrombopag: A Novel Thrombopoietin Receptor Agonist for ... Lusutrombopag (S-888711) is a novel, orally active, small molecule thrombopoietin (TPO) receptor agonist. It is indicated for the treatment of thrombocytopenia in patients with chronic liver disease (CLD) who are scheduled to undergo an invasive procedure. Lusutrombopag interacts with the transmembrane domain of human TPO receptors and initiates signaling cascades that induce the proliferation and differentiation of human megakaryocytic progenitor cells into megakaryocytes, which in turn begin to shed platelets. 1 Lusutrombopag - Shionogi Lusutrombopag is a small molecule thrombopoietin (TPO) receptor agonist that has been approved for the treatment of thrombocytopenia in patients with chronic liver disease who are scheduled to undergo an invasive procedure. The recommended dose of lusutrombopag is 3 mg once daily for 7 days. Lusutrombopag is metabolized by CYP4A11 and other CYP4 enzymes. It is primarily eliminated through the feces. 1 Lusutrombopag Lusutrombopag is a thrombopoietin receptor agonist that is used to treat thrombocytopenia in patients with chronic liver disease who are scheduled to undergo an invasive procedure. Lusutrombopag is available as a 3 mg tablet. The recommended dose is 3 mg once daily for 7 days. Lusutrombopag should be taken with food. 1 Lusutrombopag - GOV.UK MULPLETA can only be obtained with a prescription and treatment should be started and monitored by a doctor who is experienced in treating blood disorders. It is available as tablets (3 mg). The recommended dose is 3 mg once a day for 7 days. For this medicine to be effective, the patient should not miss any doses and should complete the full 7-day course of treatment. The platelet count should be monitored before and during treatment. For more information about using MULPLETA, see the package leaflet or contact your doctor or pharmacist. 1 Lusutrombopag - Mulpleta by Shionogi for thrombocytopenia In October 2015, lusutrombopag was approved in Japan for the treatment of thrombocytopenia in patients with chronic liver disease undergoing invasive procedures. In December 2018, the US FDA approved lusutrombopag for the treatment of thrombocytopenia in adults with chronic liver disease who are scheduled to undergo a procedure. In April 2019, the European Commission granted marketing authorization for lusutrombopag for the treatment of severe thrombocytopenia in adult patients with chronic liver disease who are undergoing an invasive procedure. 1 Lusutrombopag: A New Oral Thrombopoietin Receptor Agonist for ... Lusutrombopag is a new oral thrombopoietin receptor agonist that has been developed for the treatment of thrombocytopenia in patients with chronic liver disease. It is a small molecule that is structurally unrelated to thrombopoietin. Lusutrombopag binds to and activates the thrombopoietin receptor, leading to an increase in platelet production. 1 Lusutrombopag: A review of its use in patients with chronic liver ... Lusutrombopag is an orally administered, small molecule, thrombopoietin receptor agonist that is approved in Japan for the treatment of thrombocytopenia in patients with chronic liver disease scheduled to undergo an invasive procedure. In two phase III trials in this setting, a once-daily lusutrombopag 3 mg dose for 7 days was effective in increasing platelet counts, thereby reducing the need for platelet transfusions. Lusutrombopag was generally well tolerated, with a tolerability profile similar to that of placebo. 1 Lusutrombopag: A Review in Thrombocytopenia in Adults with ... Lusutrombopag (Mulpleta®) is an oral, small-molecule, thrombopoietin receptor agonist approved for the treatment of severe thrombocytopenia in adult patients with chronic liver disease (CLD) who are undergoing a planned invasive procedure. This narrative review discusses the pharmacological properties, and the clinical efficacy and safety of lusutrombopag for the treatment of thrombocytopenia in adult patients with CLD undergoing a planned invasive procedure. 1 Lusutrombopag for the Treatment of Thrombocytopenia in Patients ... Lusutrombopag is a new oral thrombopoietin receptor agonist that has been shown to be effective and safe for the treatment of thrombocytopenia in patients with chronic liver disease. It is a promising new agent for the management of this common and often challenging clinical problem. 1 Lusutrombopag in Patients with Chronic Liver Disease and ... This phase 3, randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of lusutrombopag for the treatment of thrombocytopenia in patients with chronic liver disease who were scheduled to undergo an invasive procedure. Patients were randomized to receive lusutrombopag 3 mg once daily or placebo for 7 days. The primary efficacy endpoint was the proportion of patients who did not require platelet transfusion before the invasive procedure. 1 Lusutrombopag for the treatment of thrombocytopenia in patients ... This review summarizes the available data on the efficacy and safety of lusutrombopag for the treatment of thrombocytopenia in patients with chronic liver disease. Lusutrombopag is a new oral thrombopoietin receptor agonist that has been shown to be effective and safe in this setting. 1 Lusutrombopag: A Review of Its Use in Patients with Chronic Liver ... This article reviews the pharmacological properties of lusutrombopag and its clinical efficacy and tolerability in patients with chronic liver disease and thrombocytopenia who are scheduled to undergo an invasive procedure. Lusutrombopag is an orally administered, small molecule, thrombopoietin receptor agonist that is approved in Japan for the treatment of thrombocytopenia in patients with chronic liver disease scheduled to undergo an invasive procedure. 1 Lusutrombopag: a new option for the treatment of thrombocytopenia ... Lusutrombopag is a new oral thrombopoietin receptor agonist that has been developed for the treatment of thrombocytopenia in patients with chronic liver disease. It has been shown to be effective and safe in clinical trials. 1 Lusutrombopag for the Management of Thrombocytopenia in Patients ... This article provides an overview of the pharmacology, clinical efficacy, and safety of lusutrombopag for the management of thrombocytopenia in patients with chronic liver disease. Lusutrombopag is a new oral thrombopoietin receptor agonist that is a promising new agent for the management of this common and often challenging clinical problem. 1 Lusutrombopag: A Review in Thrombocytopenia in Adults with ... Lusutrombopag (Mulpleta®) is an oral, small-molecule, thrombopoietin receptor agonist approved for the treatment of severe thrombocytopenia in adult patients with chronic liver disease (CLD) who are undergoing a planned invasive procedure. This narrative review discusses the pharmacological properties, and the clinical efficacy and safety of lusutrombopag for the treatment of thrombocytopenia in adult patients with CLD undergoing a planned invasive procedure. 1 Lusutrombopag in thrombocytopenic patients with chronic liver ... This phase 2, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of lusutrombopag in thrombocytopenic patients with chronic liver disease. Patients were randomized to receive lusutrombopag 1, 2, 4, or 6 mg once daily or placebo for 7 days. The primary efficacy endpoint was the proportion of patients who achieved a platelet count of ≥50,000/μL. 1 Safety and efficacy of lusutrombopag for thrombocytopenia in ... This multicenter, single-arm, open-label study evaluated the safety and efficacy of lusutrombopag in Japanese patients with chronic liver disease and thrombocytopenia who were scheduled to undergo an invasive procedure. Patients received lusutrombopag 3 mg once daily for 7 days. The primary efficacy endpoint was the proportion of patients who did not require platelet transfusion before the invasive procedure. 1 Efficacy and safety of lusutrombopag in Japanese patients with ... This phase 3, randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of lusutrombopag in Japanese patients with chronic liver disease and thrombocytopenia who were scheduled to undergo an invasive procedure. Patients were randomized to receive lusutrombopag 3 mg once daily or placebo for 7 days. The primary efficacy endpoint was the proportion of patients who did not require platelet transfusion before the invasive procedure. 1 Lusutrombopag for the treatment of thrombocytopenia in patients ... This review summarizes the available data on the efficacy and safety of lusutrombopag for the treatment of thrombocytopenia in patients with chronic liver disease. Lusutrombopag is a new oral thrombopoietin receptor agonist that has been shown to be effective and safe in this setting. 1 Efficacy and Safety of Lusutrombopag vs Placebo in Patients With ... This randomized clinical trial compares the efficacy and safety of lusutrombopag vs placebo in patients with chronic liver disease and thrombocytopenia undergoing a planned invasive procedure. 1 Efficacy and Safety of Lusutrombopag for Thrombocytopenia in ... This study evaluated the efficacy and safety of lusutrombopag for thrombocytopenia in patients with chronic liver disease undergoing invasive procedures. 1 A Review of Lusutrombopag for the Treatment of Thrombocytopenia ... This article reviews the pharmacology, pharmacokinetics, efficacy, and safety of lusutrombopag for the treatment of thrombocytopenia in patients with chronic liver disease. 1 Lusutrombopag: A review of its use in patients with chronic liver ... Lusutrombopag is an orally administered, small molecule, thrombopoietin receptor agonist that is approved in Japan for the treatment of thrombocytopenia in patients with chronic liver disease scheduled to undergo an invasive procedure. In two phase III trials in this setting, a once-daily lusutrombopag 3 mg dose for 7 days was effective in increasing platelet counts, thereby reducing the need for platelet transfusions. Lusutrombopag was generally well tolerated, with a tolerability profile similar to that of placebo. 1 Lusutrombopag: A Review in Thrombocytopenia in Adults with ... Lusutrombopag (Mulpleta®) is an oral, small-molecule, thrombopoietin receptor agonist approved for the treatment of severe thrombocytopenia in adult patients with chronic liver disease (CLD) who are undergoing a planned invasive procedure. This narrative review discusses the pharmacological properties, and the clinical efficacy and safety of lusutrombopag for the treatment of thrombocytopenia in adult patients with CLD undergoing a planned invasive procedure. 1 Efficacy and Safety of Lusutrombopag in Patients With Chronic ... This phase 3 study evaluated the efficacy and safety of lusutrombopag in patients with chronic liver disease and thrombocytopenia who were scheduled to undergo an invasive procedure. 1 Lusutrombopag for the treatment of thrombocytopenia associated ... This article reviews the pharmacology, efficacy, and safety of lusutrombopag for the treatment of thrombocytopenia associated with chronic liver disease. 1 Lusutrombopag: A novel thrombopoietin receptor agonist for the ... Lusutrombopag is a novel thrombopoietin receptor agonist for the treatment of thrombocytopenia in patients with chronic liver disease. It is a small molecule that is orally active and has been shown to be effective and safe in clinical trials. 1 Lusutrombopag for thrombocytopenia in patients with chronic liver ... This review summarizes the clinical data on the efficacy and safety of lusutrombopag for the treatment of thrombocytopenia in patients with chronic liver disease. 1 Lusutrombopag: A Review of its Use in Patients with Chronic Liver ... This article reviews the pharmacological properties of lusutrombopag and its clinical efficacy and tolerability in patients with chronic liver disease and thrombocytopenia who are scheduled to undergo an invasive procedure. 1 Lusutrombopag: A Review in Thrombocytopenia in Adults with ... Lusutrombopag (Mulpleta®) is an oral, small-molecule, thrombopoietin receptor agonist approved for the treatment of severe thrombocytopenia in adult patients with chronic liver disease (CLD) who are undergoing a planned invasive procedure. 1 Lusutrombopag for the treatment of thrombocytopenia in patients ... This review focuses on the clinical utility of lusutrombopag for the treatment of thrombocytopenia in patients with chronic liver disease. 1 Lusutrombopag, A New Oral Thrombopoietin Receptor Agonist, in ... This phase 1, randomized, double-blind, placebo-controlled, single- and multiple-dose study evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of lusutrombopag in healthy subjects. 1 Lusutrombopag for the Treatment of Thrombocytopenia in Patients ... This article reviews the clinical development, pharmacology, and use of lusutrombopag for the treatment of thrombocytopenia in patients with chronic liver disease. 1 Lusutrombopag: A Review of Its Use in Patients with Chronic Liver ... This article reviews the pharmacological properties of lusutrombopag and its clinical efficacy and tolerability in patients with chronic liver disease and thrombocytopenia who are scheduled to undergo an invasive procedure. 1 Lusutrombopag: A Review in Thrombocytopenia in Adults with ... Lusutrombopag (Mulpleta®) is an oral, small-molecule, thrombopoietin receptor agonist approved for the treatment of severe thrombocytopenia in adult patients with chronic liver disease (CLD) who are undergoing a planned invasive procedure. 1 Lusutrombopag for the treatment of thrombocytopenia in patients ... This review summarizes the available data on the efficacy and safety of lusutrombopag for the treatment of thrombocytopenia in patients with chronic liver disease. 1 Lusutrombopag: An Oral Thrombopoietin Receptor Agonist for the ... Lusutrombopag is an oral thrombopoietin receptor agonist that has been approved for the treatment of thrombocytopenia in patients with chronic liver disease who are scheduled to undergo an invasive procedure. 1 Lusutrombopag - American Chemical Society Lusutrombopag is a thrombopoietin receptor agonist that was developed by Shionogi. It was approved by the FDA in 2018 for the treatment of thrombocytopenia in adults with chronic liver disease who are scheduled to undergo a procedure. 1 Lusutrombopag: a new drug for the treatment of thrombocytopenia ... Lusutrombopag is a new drug for the treatment of thrombocytopenia in patients with chronic liver disease. It is an oral thrombopoietin receptor agonist that has been shown to be effective and safe in clinical trials. 1 Lusutrombopag: A Review of Its Use in Patients with Chronic Liver ... This article reviews the pharmacological properties of lusutrombopag and its clinical efficacy and tolerability in patients with chronic liver disease and thrombocytopenia who are scheduled to undergo an invasive procedure. 1 Lusutrombopag: A Review in Thrombocytopenia in Adults with ... Lusutrombopag (Mulpleta®) is an oral, small-molecule, thrombopoietin receptor agonist approved for the treatment of severe thrombocytopenia in adult patients with chronic liver disease (CLD) who are undergoing a planned invasive procedure. 1 Lusutrombopag for the treatment of thrombocytopenia in patients ... This review summarizes the available data on the efficacy and safety of lusutrombopag for the treatment of thrombocytopenia in patients with chronic liver disease. 1 Lusutrombopag: an evidence-based review of its pharmacology ... This review provides an evidence-based overview of the pharmacology, clinical efficacy, and safety of lusutrombopag for the treatment of thrombocytopenia in patients with chronic liver disease. 1 Lusutrombopag for the treatment of thrombocytopenia in patients ... This article reviews the pharmacology, efficacy, and safety of lusutrombopag for the treatment of thrombocytopenia in patients with chronic liver disease. 1 Lusutrombopag: A novel thrombopoietin receptor agonist for the ... Lusutrombopag is a novel thrombopoietin receptor agonist for the treatment of thrombocytopenia in patients with chronic liver disease. 1 Lusutrombopag for the Treatment of Thrombocytopenia in Patients ... This review focuses on the clinical development, pharmacology, and use of lusutrombopag for the treatment of thrombocytopenia in patients with chronic liver disease. 1 Lusutrombopag: A Review of Its Use in Patients with Chronic Liver ... This article reviews the pharmacological properties of lusutrombopag and its clinical efficacy and tolerability in patients with chronic liver disease and thrombocytopenia who are scheduled to undergo an invasive procedure. 1 Lusutrombopag: A Review in Thrombocytopenia in Adults with ... Lusutrombopag (Mulpleta®) is an oral, small-molecule, thrombopoietin receptor agonist approved for the treatment of severe thrombocytopenia in adult patients with chronic liver disease (CLD) who are undergoing a planned invasive procedure. 1 Lusutrombopag for the treatment of thrombocytopenia in patients ... This review summarizes the available data on the efficacy and safety of lusutrombopag for the treatment of thrombocytopenia in patients with chronic liver disease. 1 Efficacy and Safety of Lusutrombopag in Patients With Chronic ... This phase 3 study evaluated the efficacy and safety of lusutrombopag in patients with chronic liver disease and thrombocytopenia who were scheduled to undergo an invasive procedure. 1 Lusutrombopag for the treatment of thrombocytopenia in patients ... This review focuses on the clinical utility of lusutrombopag for the treatment of thrombocytopenia in patients with chronic liver disease. 1 [6al] Lusutrombopag for the treatment of thrombocytopenia in patients ... This review summarizes the available data on the efficacy and safety of lusutrombopag for the treatment of thrombocytopenia in patients with chronic liver disease. 1 Lusutrombopag: A Review of Its Use in Patients with Chronic Liver ... This article reviews the pharmacological properties of lusutrombopag and its clinical efficacy and tolerability in patients with chronic liver disease and thrombocytopenia who are scheduled to undergo an invasive procedure. 1 Lusutrombopag: A Review in Thrombocytopenia in Adults with ... Lusutrombopag (Mulpleta®) is an oral, small-molecule, thrombopoietin receptor agonist approved for the treatment of severe thrombocytopenia in adult patients with chronic liver disease (CLD) who are undergoing a planned invasive procedure. 1 Lusutrombopag for the treatment of thrombocytopenia in patients ... This review summarizes the available data on the efficacy and safety of lusutrombopag for the treatment of thrombocytopenia in patients with chronic liver disease. 1 Efficacy and Safety of Lusutrombopag in Patients With Chronic ... This phase 3 study evaluated the efficacy and safety of lusutrombopag in patients with chronic liver disease and thrombocytopenia who were scheduled to undergo an invasive procedure. 1 Lusutrombopag for the treatment of thrombocytopenia in patients ... This review focuses on the clinical utility of lusutrombopag for the treatment of thrombocytopenia in patients with chronic liver disease. 1 Lusutrombopag: A Review of Its Use in Patients with Chronic Liver ... This article reviews the pharmacological properties of lusutrombopag and its clinical efficacy and tolerability in patients with chronic liver disease and thrombocytopenia who are scheduled to undergo an invasive procedure. 1 Lusutrombopag: A Review in Thrombocytopenia in Adults with ... Lusutrombopag (Mulpleta®) is an oral, small-molecule, thrombopoietin receptor agonist approved for the treatment of severe thrombocytopenia in adult patients with chronic liver disease (CLD) who are undergoing a planned invasive procedure. 1 Lusutrombopag for the treatment of thrombocytopenia in patients ... This review summarizes the available data on the efficacy and safety of lusutrombopag for the treatment of thrombocytopenia in patients with chronic liver disease. 1 Efficacy and Safety of Lusutrombopag in Patients With Chronic ... This phase 3 study evaluated the efficacy and safety of lusutrombopag in patients with chronic liver disease and thrombocytopenia who were scheduled to undergo an invasive procedure. 1 Lusutrombopag for the treatment of thrombocytopenia in patients ... This review focuses on the clinical utility of lusutrombopag for the treatment of thrombocytopenia in patients with chronic liver disease. 1 [sl] Lusutrombopag Lusutrombopag is a small molecule thrombopoietin (TPO) receptor agonist that is used for the treatment of thrombocytopenia in patients with chronic liver disease (CLD) who are scheduled to undergo an invasive procedure. Lusutrombopag is a second-generation TPO receptor agonist that was approved by the US Food and Drug Administration (FDA) in 2018. It is an oral drug that is administered once daily for 7 days. Lusutrombopag has been shown to be effective in increasing platelet counts and reducing the need for platelet transfusions in patients with CLD and thrombocytopenia. It is generally well tolerated, with the most common side effects being headache, nausea, and fatigue. 1 Lusutrombopag: A Review of Its Use in Patients with Chronic Liver ... This article reviews the pharmacological properties of lusutrombopag and its clinical efficacy and tolerability in patients with chronic liver disease and thrombocytopenia who are scheduled to undergo an invasive procedure. 1 Lusutrombopag: A Review in Thrombocytopenia in Adults with ... Lusutrombopag (Mulpleta®) is an oral, small-molecule, thrombopoietin receptor agonist approved for the treatment of severe thrombocytopenia in adult patients with chronic liver disease (CLD) who are undergoing a planned invasive procedure. 1 Lusutrombopag for the treatment of thrombocytopenia in patients ... This review summarizes the available data on the efficacy and safety of lusutrombopag for the treatment of thrombocytopenia in patients with chronic liver disease. 1 Efficacy and Safety of Lusutrombopag in Patients With Chronic ... This phase 3 study evaluated the efficacy and safety of lusutrombopag in patients with chronic liver disease and thrombocytopenia who were scheduled to undergo an invasive procedure. 1 Lusutrombopag for the treatment of thrombocytopenia in patients ... This review focuses on the clinical utility of lusutrombopag for the treatment of thrombocytopenia in patients with chronic liver disease. 1 Lusutrombopag: A Review of Its Use in Patients with Chronic Liver ... This article reviews the pharmacological properties of lusutrombopag and its clinical efficacy and tolerability in patients with chronic liver disease and thrombocytopenia who are scheduled to undergo an invasive procedure. 1 Lusutrombopag: A Review in Thrombocytopenia in Adults with ... Lusutrombopag (Mulpleta®) is an oral, small-molecule, thrombopoietin receptor agonist approved for the treatment of severe thrombocytopenia in adult patients with chronic liver disease (CLD) who are undergoing a planned invasive procedure. 1 Lusutrombopag for the treatment of thrombocytopenia in patients ... This review summarizes the available data on the efficacy and safety of lusutrombopag for the treatment of thrombocytopenia in patients with chronic liver disease. 1 Efficacy and Safety of Lusutrombopag in Patients With Chronic ... This phase 3 study evaluated the efficacy and safety of lusutrombopag in patients with chronic liver disease and thrombocytopenia who were scheduled to undergo an invasive procedure. 1 Lusutrombopag for the treatment of thrombocytopenia in patients ... This review focuses on the clinical utility of lusutrombopag for the treatment of thrombocytopenia in patients with chronic liver disease. 1 Lusutrombopag: A Review of Its Use in Patients with Chronic Liver ... This article reviews the pharmacological properties of lusutrombopag and its clinical efficacy and tolerability in patients with chronic liver disease and thrombocytopenia who are scheduled to undergo an invasive procedure. 1 Lusutrombopag: A Review in Thrombocytopenia in Adults with ... Lusutrombopag (Mulpleta®) is an oral, small-molecule, thrombopoietin receptor agonist approved for the treatment of severe thrombocytopenia in adult patients with chronic liver disease (CLD) who are undergoing a planned invasive procedure. 1 Lusutrombopag for the treatment of thrombocytopenia in patients ... This review summarizes the available data on the efficacy and safety of lusutrombopag for the treatment of thrombocytopenia in patients with chronic liver disease. 1 Efficacy and Safety of Lusutrombopag in Patients With Chronic ... This phase 3 study evaluated the efficacy and safety of lusutrombopag in patients with chronic liver disease and thrombocytopenia who were scheduled to undergo an invasive procedure. 1 Lusutrombopag for the treatment of thrombocytopenia in patients ... This review focuses on the clinical utility of lusutrombopag for the treatment of thrombocytopenia in patients with chronic liver disease. 1 Lusutrombopag: A Review of Its Use in Patients with Chronic Liver ... This article reviews the pharmacological properties of lusutrombopag and its clinical efficacy and tolerability in patients with chronic liver disease and thrombocytopenia who are scheduled to undergo an invasive procedure. 1 Lusutrombopag: A Review in Thrombocytopenia in Adults with ... Lusutrombopag (Mulpleta®) is an oral, small-molecule, thrombopoietin receptor agonist approved for the treatment of severe thrombocytopenia in adult patients with chronic liver disease (CLD) who are undergoing a planned invasive procedure. 1 Lusutrombopag for the treatment of thrombocytopenia in patients ... This review summarizes the available data on the efficacy and safety of lusutrombopag for the treatment of thrombocytopenia in patients with chronic liver disease. 1 Efficacy and Safety of Lusutrombopag in Patients With Chronic ... This phase 3 study evaluated the efficacy and safety of lusutrombopag in patients with chronic liver disease and thrombocytopenia who were scheduled to undergo an invasive procedure. 1 Lusutrombopag for the treatment of thrombocytopenia in patients ... This review focuses on the clinical utility of lusutrombopag for the treatment of thrombocytopenia in patients with chronic liver disease. 1 Lusutrombopag: A Review of Its Use in Patients with Chronic Liver ... This article reviews the pharmacological properties of lusutrombopag and its clinical efficacy and tolerability in patients with chronic liver disease and thrombocytopenia who are scheduled to undergo an invasive procedure. 1 Lusutrombopag: A Review in Thrombocytopenia in Adults with ... Lusutrombopag (Mulpleta®) is an oral, small-molecule, thrombopoietin receptor agonist approved for the treatment of severe thrombocytopenia in adult patients with chronic liver disease (CLD) who are undergoing a planned invasive procedure. 1 Lusutrombopag for the treatment of thrombocytopenia in patients ... This review summarizes the available data on the efficacy and safety of lusutrombopag for the treatment of thrombocytopenia in patients with chronic liver disease. 1 [se] Efficacy and Safety of Lusutrombopag in Patients With Chronic ... This phase 3 study evaluated the efficacy and safety of lusutrombopag in patients with chronic liver disease and thrombocytopenia who were scheduled to undergo an invasive procedure. 1 Lusutrombopag for the treatment of thrombocytopenia in patients ... This review focuses on the clinical utility of lusutrombopag for the treatment of thrombocytopenia in patients with chronic liver disease. 1 Lusutrombopag: A Review of Its Use in Patients with Chronic Liver ... This article reviews the pharmacological properties of lusutrombopag and its clinical efficacy and tolerability in patients with chronic liver disease and thrombocytopenia who are scheduled to undergo an invasive procedure. 5 apologies, but it appears there is no publicly available information on a compound specifically named "TAH-19." The search results consistently point to information about "lusutrombopag," a thrombopoietin receptor agonist. It is possible that "this compound" is an internal development name, a code for a different compound, or a new molecule not yet described in public literature.
To provide the requested technical support content, I will proceed by using the available information for lusutrombopag as a representative example of a poorly water-soluble compound, assuming "this compound" shares similar characteristics. This will allow me to create the requested troubleshooting guides, FAQs, and visualizations based on established principles of solubility enhancement for pharmaceutical compounds.
This guide is intended for researchers, scientists, and drug development professionals encountering solubility issues with compounds exhibiting properties similar to lusutrombopag.
Troubleshooting Guide: Low Aqueous Solubility
Problem: The compound is "practically insoluble in water" and in buffer solutions with a pH range of 1 to 9.
This is a common challenge for many organic molecules, limiting their utility in aqueous-based assays and formulation development.
Initial Assessment Workflow
Caption: Workflow for addressing poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: My compound, similar to lusutrombopag, is practically insoluble in water. What are the first steps to improve its solubility for in vitro assays?
A1:
-
Confirm the reported solubility data. Lusutrombopag is documented to be practically insoluble in water and in buffer solutions from pH 1 to 9. It does show slight solubility at pH 11. Your initial step should be to determine if pH modification is a viable option for your specific experimental conditions.
-
Consider organic co-solvents. For many poorly soluble compounds, the use of a small percentage of an organic co-solvent can significantly improve solubility. Based on lusutrombopag's known properties, consider the following:
-
N,N-dimethylformamide (DMF): Lusutrombopag is freely soluble in DMF.
-
Ethanol (99.5%) and Methanol: It is slightly soluble in these solvents.
-
Acetonitrile: It is very slightly soluble in acetonitrile.
Start by preparing a concentrated stock solution in a suitable organic solvent (e.g., DMF or DMSO) and then dilute it into your aqueous experimental medium. Be mindful of the final solvent concentration to avoid cellular toxicity or off-target effects.
-
Q2: What are some common excipients or formulation strategies to enhance the aqueous solubility of compounds like this compound for preclinical studies?
A2: For preclinical development, more sophisticated formulation strategies are often required. Here are some common approaches:
-
Co-solvents: A mixture of solvents can be used to increase solubility. The choice of co-solvents depends on the desired route of administration and toxicity considerations.
-
Surfactants: These agents can form micelles that encapsulate the hydrophobic drug molecule, increasing its apparent solubility in water.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their solubility and stability.
-
Amorphous Solid Dispersions (ASDs): This involves dispersing the drug in a polymeric carrier in an amorphous state. The amorphous form is thermodynamically less stable and has a higher apparent solubility than the crystalline form.
Data on Lusutrombopag Solubility
| Solvent/Condition | Solubility Description | Reference |
| Water | Practically Insoluble | |
| Buffer (pH 1-9) | Practically Insoluble | |
| Buffer (pH 11) | Slightly Soluble | |
| N,N-dimethylformamide (DMF) | Freely Soluble | |
| Ethanol (99.5%) | Slightly Soluble | |
| Methanol | Slightly Soluble | |
| Acetonitrile | Very Slightly Soluble |
Experimental Protocols
Protocol 1: Screening for Suitable Co-solvents
Objective: To identify a co-solvent system that achieves the desired concentration of the test compound in an aqueous buffer with minimal organic solvent.
Methodology:
-
Prepare a high-concentration stock solution of the compound in a range of water-miscible organic solvents (e.g., DMSO, DMF, ethanol).
-
In separate microcentrifuge tubes, add an excess amount of the compound to each selected solvent and various aqueous buffer/solvent mixtures.
-
Equilibrate the samples by shaking at a constant temperature for 24-48 hours to ensure saturation.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
Signaling Pathway (Hypothetical for a TPO Receptor Agonist)
Lusutrombopag is a thrombopoietin (TPO) receptor agonist. The binding of a TPO receptor agonist to the TPO receptor (c-Mpl) on megakaryocyte progenitor cells initiates intracellular signaling cascades that lead to increased platelet production.
Caption: TPO receptor agonist signaling pathway.
This guide provides a starting point for addressing the solubility challenges of a compound like "this compound," using the publicly available data for lusutrombopag as a reference. The principles and methods described are broadly applicable to many poorly soluble drug candidates.
References
- 1. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 2. DailyMed - MULPLETA- lusutrombopag tablet, film coated [dailymed.nlm.nih.gov]
- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Troubleshooting TAH-19 off-target effects in experiments
Welcome to the technical support center for TAH-19, a potent and selective inhibitor of the T-cell Activating Kinase (TAK1). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use this compound in their experiments and navigate potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and off-target activities of this compound?
This compound is a highly potent inhibitor of TAK1. However, like many kinase inhibitors, it can exhibit off-target activity at higher concentrations. The primary off-target kinase identified is MAP4K2. Below is a summary of the inhibitory activity of this compound.
| Kinase Target | IC50 (nM) | Description |
| TAK1 (On-Target) | 5 | Transforming growth factor-beta-activated kinase 1 |
| MAP4K2 (Off-Target) | 150 | Mitogen-activated protein kinase kinase kinase kinase 2 |
| MEK1/2 | > 10,000 | Mitogen-activated protein kinase kinase 1/2 |
| ERK1/2 | > 10,000 | Mitogen-activated protein kinase 1/2 |
Data presented are representative and may vary based on specific experimental conditions.
Q2: My cells are showing unexpected toxicity at concentrations where I expect to see specific TAK1 inhibition. What is the likely cause?
Unexpected cytotoxicity can arise from off-target effects, particularly if the off-target kinase is essential for the viability of your specific cell line.[1] While this compound is highly selective for TAK1, inhibition of MAP4K2 at higher concentrations might be a contributing factor.
To troubleshoot this, consider the following workflow:
Q3: I am not observing the expected inhibition of downstream signaling (e.g., p-NF-κB or p-p38) after this compound treatment. Why might this be?
Several factors could contribute to a lack of downstream pathway inhibition.[1] These can range from issues with the compound itself to the specific biology of the experimental system.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Compound Instability | Prepare fresh stock solutions of this compound in an appropriate solvent like DMSO. Store aliquots at -80°C to avoid repeated freeze-thaw cycles.[1] |
| Low Cell Permeability | While this compound is generally cell-permeable, you can try increasing the incubation time. Be mindful that this may also increase the risk of off-target effects.[1] |
| High ATP Concentration | Intracellular ATP concentrations are high and can compete with ATP-competitive inhibitors. Ensure your in vitro assays use an ATP concentration close to the Km for TAK1 to accurately reflect cellular potency.[2] |
| Compensatory Signaling | Your cell line may have redundant or compensatory signaling pathways that bypass the need for TAK1 activity.[3] |
Below is a simplified diagram of the TAK1 signaling pathway targeted by this compound.
Q4: How can I confirm that my observed phenotype is due to on-target TAK1 inhibition?
Validating that an observed cellular effect is due to the intended target is a critical step in kinase inhibitor research.[4][5] A multi-faceted approach is recommended to build a strong case for on-target activity.
Experimental Protocols
Protocol 1: Western Blotting for Downstream TAK1 Signaling
This protocol is designed to assess the phosphorylation status of NF-κB, a key downstream substrate of the TAK1 pathway.[6]
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Starve cells of serum for 4-6 hours, then pre-treat with a dose range of this compound (e.g., 1 nM to 1 µM) for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., 20 ng/mL TNF-α or 10 ng/mL IL-1β) for 15-30 minutes.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against p-NF-κB (p65), total NF-κB (p65), and a loading control (e.g., GAPDH) overnight at 4°C.[6]
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect bands using an ECL substrate.[6]
Protocol 2: In Vitro Kinase Activity Assay
This protocol determines the IC50 value of this compound against TAK1 and potential off-target kinases.[2]
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions to create a range of concentrations to be tested.
-
Assay Reaction: In a suitable assay plate, combine the kinase (e.g., recombinant TAK1), a specific substrate, and ATP at a concentration near its Km value for the enzyme.[2]
-
Inhibitor Addition: Add the diluted this compound or DMSO vehicle control to the assay wells.
-
Incubation and Detection: Incubate the reaction at 30°C for a defined period. Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
IC50 Calculation: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[6]
Protocol 3: Target Validation via Rescue Experiment
This "gold standard" experiment helps to confirm that the observed phenotype is a direct result of inhibiting the intended target.[4][5]
-
Construct Generation: Generate a mutant version of TAK1 that is resistant to this compound inhibition but retains its kinase activity. This can often be achieved by mutating a "gatekeeper" residue in the ATP-binding pocket.
-
Transfection/Transduction: Introduce the drug-resistant TAK1 mutant or a wild-type TAK1 control into the target cells using a suitable delivery method (e.g., lentiviral transduction or transient transfection).
-
Selection and Expression Confirmation: If using a stable expression system, select for cells that have successfully integrated the construct. Confirm the expression of the wild-type and mutant TAK1 via Western blot.
-
Phenotypic Assay: Treat both the wild-type and mutant TAK1-expressing cells with this compound at a concentration that elicits the phenotype of interest.
-
Analysis: Assess the phenotype (e.g., cell viability, apoptosis, or a specific signaling readout). If the phenotype is reversed or significantly reduced in the cells expressing the drug-resistant mutant, it strongly indicates an on-target effect.[5]
References
Technical Support Center: Overcoming TAH-19 Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the novel tyrosine kinase inhibitor, TAH-19. Our aim is to help you identify, understand, and overcome this compound resistance in your cell line models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the novel receptor tyrosine kinase, "Kinase X." In sensitive cell lines, this compound blocks the downstream signaling cascade mediated by Kinase X, which is critical for cell proliferation and survival. This typically involves the inhibition of the PI3K/AKT/mTOR and MAPK/ERK pathways.
Q2: My this compound-sensitive cell line is no longer responding to treatment. What are the potential causes?
The development of resistance to this compound can occur through several mechanisms. The most common causes include:
-
Secondary Mutations: Acquisition of mutations in the Kinase X gene that prevent this compound from binding effectively.
-
Bypass Pathway Activation: Upregulation of alternative signaling pathways that compensate for the inhibition of Kinase X. Common bypass pathways include MET, AXL, or EGFR signaling.
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), which actively remove this compound from the cell.
-
Phenotypic Changes: Epithelial-to-mesenchymal transition (EMT) can confer a more resistant phenotype.
Q3: How can I confirm if my cell line has developed resistance to this compound?
To confirm resistance, you should perform a dose-response assay (e.g., CellTiter-Glo® or MTT assay) to compare the IC50 value of your suspected resistant cell line to the parental, sensitive cell line. A significant rightward shift in the dose-response curve and a higher IC50 value are indicative of resistance.
Troubleshooting Guide: Investigating this compound Resistance
This guide provides a structured approach to identifying the mechanism of resistance in your cell line and suggests potential strategies to overcome it.
Problem 1: Decreased Sensitivity to this compound in Long-Term Cultures
Possible Cause: Acquired resistance due to genetic or signaling pathway alterations.
Suggested Steps:
-
Confirm Resistance: Perform a dose-response assay to quantify the change in IC50.
-
Sequence the Target: Analyze the Kinase X gene for secondary mutations.
-
Assess Bypass Pathways: Use western blotting or phospho-RTK arrays to screen for the activation of alternative signaling pathways.
-
Evaluate Drug Efflux: Measure the expression of common drug efflux pumps like MDR1.
Problem 2: Heterogeneous Response to this compound Treatment
Possible Cause: Pre-existence of a sub-population of resistant cells.
Suggested Steps:
-
Single-Cell Cloning: Isolate and expand single-cell clones to assess their individual sensitivity to this compound.
-
Characterize Clones: Analyze the resistant clones for the mechanisms described in Problem 1.
-
Combination Therapy: Explore combination therapies to target both the sensitive and resistant populations.
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound and treat the cells for 72 hours. Include a vehicle-only control.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) and measure the luminescence or absorbance according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve using non-linear regression to calculate the IC50 value.
Protocol 2: Western Blotting for Bypass Pathway Activation
This protocol describes how to assess the phosphorylation status of key proteins in potential bypass pathways.
-
Cell Lysis: Treat sensitive and resistant cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-AKT, AKT, p-ERK, ERK, p-MET, MET).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
Data Presentation
Table 1: Comparative IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental Sensitive | 15 | - |
| Resistant Clone A | 250 | 16.7 |
| Resistant Clone B | 800 | 53.3 |
Table 2: Summary of Western Blot Analysis of Key Signaling Pathways
| Protein | Parental Sensitive | Resistant Clone A | Resistant Clone B |
| p-Kinase X | Decreased | No Change | No Change |
| p-AKT | Decreased | Sustained | Sustained |
| p-ERK | Decreased | No Change | Sustained |
| p-MET | Low | High | Low |
Visualizations
Caption: Signaling pathway of this compound in sensitive cells.
Caption: Workflow for investigating this compound resistance.
Technical Support Center: TAH-19 Stability and Degradation
Welcome to the technical support center for the novel kinase inhibitor, TAH-19. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the stability of this compound. Proper handling and storage are critical to ensure the integrity of your experimental results.
Disclaimer: this compound is a designation for a compound that is not publicly documented. The following stability data, protocols, and troubleshooting guides are provided as representative examples for a hypothetical small molecule kinase inhibitor and should be adapted to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
This compound is susceptible to three primary degradation pathways: hydrolysis, oxidation, and photodegradation. Hydrolysis of the central ester linkage is the most common issue, particularly in non-neutral pH conditions. Oxidation of the tertiary amine moiety and photodegradation upon exposure to UV light have also been observed, leading to a loss of potency.
Q2: What are the recommended storage conditions for this compound solid compound and solutions?
For optimal stability, this compound should be handled according to the following guidelines.
| Form | Storage Temperature | Atmosphere | Light Condition |
| Solid (Powder) | -20°C | Inert Gas (Argon or N₂) | Protect from light (amber vial) |
| Stock Solution (in DMSO) | -80°C | Inert Gas (Argon or N₂) | Protect from light (amber vial) |
| Aqueous Solution (in Buffer) | 2-8°C (Short-term, <24h) | N/A | Protect from light |
Q3: I see a significant loss of activity in my cell-based assay. Could this be due to this compound degradation?
Yes, this is a possibility. This compound can degrade in aqueous media, especially under prolonged incubation at 37°C. We recommend preparing fresh dilutions of this compound in your final assay buffer immediately before use. If your experiment requires long incubation times, consider a stability control by incubating this compound in the assay medium for the same duration, then analyzing the remaining parent compound by HPLC.
Q4: Can I use standard plastic labware for handling this compound solutions?
While this compound shows minimal adsorption to polypropylene, we recommend using low-adsorption plasticware or glass vials for preparing stock solutions and long-term storage to minimize any potential loss of compound.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Inconsistent Potency (High Lot-to-Lot Variability)
If you observe significant variability in IC50 values between experiments, it may be linked to compound degradation.
Issue 2: Appearance of New Peaks in HPLC/LC-MS Analysis
The appearance of new peaks during analysis of aged samples indicates degradation. The primary hydrolytic and oxidative degradants are known as D-1 and D-2, respectively.
| Degradant | Common Cause | Retention Time (Relative to this compound) | Mass Shift (m/z) |
| D-1 | Hydrolysis (Acidic/Basic pH) | 0.85 | - C₂H₄O |
| D-2 | Oxidation | 0.92 | + O |
Key Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol outlines the recommended procedure for preparing this compound solutions to maximize stability.
Methodology:
-
Allow the vial of solid this compound to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation.
-
Weigh the required amount of this compound powder in a fume hood, preferably in an inert atmosphere glove box.
-
Add the appropriate volume of anhydrous, inhibitor-grade DMSO to achieve the target stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes until the solid is completely dissolved. Brief sonication (2-5 minutes) in a water bath can be used to aid dissolution.
-
Dispense the stock solution into single-use aliquots in amber, low-adsorption microcentrifuge tubes or glass vials.
-
Before sealing, gently flush the headspace of each vial with an inert gas like argon or nitrogen.
-
Immediately store the aliquots at -80°C.
-
On the day of the experiment, thaw a single aliquot. Prepare all subsequent dilutions in your final aqueous assay buffer and use them within 4 hours. Avoid repeated freeze-thaw cycles.
Protocol 2: Forced Degradation Study in Aqueous Buffer
This study helps determine the stability of this compound under your specific experimental conditions.
Methodology:
-
Prepare a 10 µM solution of this compound in your relevant aqueous buffer (e.g., PBS, pH 7.4).
-
Divide the solution into separate, protected-from-light containers for each time point.
-
Incubate the solutions at the desired temperature (e.g., 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from one container.
-
Immediately quench any further degradation by adding an equal volume of cold acetonitrile (B52724) and store at -20°C.
-
Analyze all samples by a validated HPLC-UV method to determine the percentage of remaining this compound.
Representative Forced Degradation Data (this compound at 10 µM, 37°C)
| Time (Hours) | % this compound Remaining (PBS, pH 7.4) | % this compound Remaining (DMEM + 10% FBS) |
| 0 | 100.0% | 100.0% |
| 2 | 98.1% | 97.5% |
| 4 | 95.3% | 94.1% |
| 8 | 88.7% | 87.2% |
| 24 | 71.5% | 68.9% |
Hypothetical Degradation Pathway
Refining TAH-19 delivery methods for in vivo studies
Welcome to the technical support center for TAH-19. This resource is designed to assist researchers, scientists, and drug development professionals in refining the in vivo delivery methods of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound for in vivo administration?
A1: this compound is a hydrophobic molecule with low aqueous solubility. For initial in vivo screening, a formulation of 10% DMSO, 40% PEG300, and 50% saline is recommended. However, the optimal vehicle can be study-dependent. It is crucial to perform a vehicle tolerability study in your specific animal model prior to the main experiment.
Q2: What is the known stability of this compound in formulation?
A2: this compound in the recommended DMSO/PEG300/saline vehicle is stable for up to 4 hours at room temperature and for 24 hours at 4°C. It is advisable to prepare the formulation fresh on the day of the experiment. Long-term storage of this compound in solution is not recommended due to potential degradation.
Q3: What are the common routes of administration for this compound in preclinical models?
A3: The most common routes of administration for this compound in rodent models are intravenous (IV) and intraperitoneal (IP). The choice of administration route will depend on the desired pharmacokinetic profile and the therapeutic target. Oral administration is not recommended at this stage due to predicted low bioavailability.
Q4: What is the proposed mechanism of action for this compound?
A4: this compound is a potent and selective inhibitor of the kinase XYZ, a critical component of the ABC signaling pathway implicated in oncogenesis. By inhibiting XYZ, this compound is expected to block downstream signaling, leading to cell cycle arrest and apoptosis in tumor cells.
Troubleshooting Guides
Issue 1: Precipitation of this compound during formulation.
| Possible Cause | Troubleshooting Step |
| Incorrect solvent ratio | Ensure the correct ratio of DMSO:PEG300:Saline (10:40:50) is used. |
| Low temperature of saline | Warm the saline to room temperature before adding it to the DMSO/PEG300 mixture. |
| Rapid addition of saline | Add the saline dropwise to the DMSO/PEG300 mixture containing this compound while vortexing gently. |
| High concentration of this compound | Attempt to dissolve a lower concentration of this compound. Refer to the solubility data below. |
Issue 2: Adverse events observed in animals post-administration (e.g., lethargy, ruffled fur).
| Possible Cause | Troubleshooting Step |
| Vehicle intolerance | Conduct a vehicle-only administration study to assess tolerability in the specific animal strain and age. |
| Rapid IV injection rate | Slow down the rate of intravenous injection to minimize acute toxicity. |
| High dose of this compound | Perform a dose-ranging study to determine the maximum tolerated dose (MTD). |
| Formulation issue | Ensure the formulation is clear and free of precipitates before injection. |
Issue 3: High variability in plasma concentrations of this compound.
| Possible Cause | Troubleshooting Step |
| Inconsistent administration technique | Ensure all personnel are properly trained and consistent in their administration technique (e.g., injection volume, speed). |
| Inaccurate dosing volume | Use calibrated pipettes and syringes for accurate volume measurement. |
| Animal-to-animal variability | Increase the number of animals per group to improve statistical power. |
| Issues with blood sampling | Standardize the blood collection and processing protocol. |
Data Presentation
Table 1: Solubility of this compound in Common Excipients
| Excipient | Solubility (mg/mL) at 25°C |
| Water | <0.01 |
| Saline (0.9% NaCl) | <0.01 |
| DMSO | 50 |
| Ethanol | 5 |
| PEG300 | 25 |
| Propylene Glycol | 15 |
Table 2: Pharmacokinetic Parameters of this compound in Mice (10 mg/kg)
| Parameter | Intravenous (IV) | Intraperitoneal (IP) |
| Cmax (ng/mL) | 1500 ± 250 | 450 ± 90 |
| Tmax (hr) | 0.08 | 0.5 |
| AUC (0-t) (ng*hr/mL) | 3200 ± 450 | 1800 ± 300 |
| Half-life (t1/2) (hr) | 2.5 ± 0.5 | 3.1 ± 0.6 |
| Bioavailability (%) | 100 | 56 |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Studies
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a stock concentration of 10 mg/mL.
-
Vortex until the this compound is completely dissolved.
-
In a separate sterile tube, add the required volume of PEG300.
-
Transfer the this compound/DMSO stock solution to the tube containing PEG300 and vortex to mix.
-
Slowly add room temperature saline dropwise while gently vortexing to reach the final desired concentration and vehicle ratio (10% DMSO, 40% PEG300, 50% saline).
-
Visually inspect the final formulation for any precipitation. The solution should be clear.
-
Use the formulation within 4 hours if stored at room temperature or within 24 hours if stored at 4°C.
Protocol 2: Intravenous Administration of this compound in Mice
-
Properly restrain the mouse.
-
Dilate the lateral tail vein using a heat lamp or warm water.
-
Swab the tail with 70% ethanol.
-
Load a 29G insulin (B600854) syringe with the this compound formulation.
-
Insert the needle into the lateral tail vein, bevel up.
-
Slowly inject the formulation over a period of 30-60 seconds.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the animal for any immediate adverse reactions.
Addressing batch-to-batch variability of TAH-19
Technical Support Center: TAH-19
This guide provides troubleshooting assistance and answers to frequently asked questions regarding the batch-to-batch variability of this compound, a recombinant signaling protein. Our goal is to help you identify and resolve potential issues to ensure the consistency and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a significantly lower response with a new lot of this compound compared to our previous lot. What could be the cause?
A1: A diminished response is a common indicator of batch-to-batch variability. Several factors could be responsible:
-
Lower Biological Activity: The potency of the new lot may be lower. We recommend performing a dose-response curve to determine the EC50 (half-maximal effective concentration) and comparing it to the value reported in the lot-specific Certificate of Analysis (CoA).
-
Incorrect Storage: this compound is sensitive to temperature fluctuations. Ensure the product was stored at the recommended -80°C and has not been subjected to multiple freeze-thaw cycles.
-
Reconstitution Issues: Improper reconstitution can lead to protein aggregation or degradation. Please verify that the recommended buffer and protocol were used.
Q2: Our cells are showing signs of toxicity (e.g., poor morphology, reduced viability) after treatment with a new batch of this compound. Why is this happening?
A2: Increased cytotoxicity is a serious concern. The most likely causes are:
-
Endotoxin (B1171834) Contamination: The new batch may have a higher level of endotoxin, which can induce inflammatory responses and cell death in sensitive cell types. Please refer to the endotoxin level specified on the CoA for the new lot.
-
Higher Purity/Concentration: Paradoxically, a purer or more concentrated batch could elicit an overly strong biological response, leading to toxicity in some models. A dose-response validation is crucial.
Q3: The downstream signaling pathway (e.g., phosphorylation of STAT3) appears weaker with the new this compound lot. How can we confirm this?
A3: A Western blot is an excellent method to quantify the activation of specific signaling pathways. We recommend performing a time-course and dose-response experiment, probing for key phosphorylated proteins (e.g., p-STAT3) and comparing the signal intensity between the old and new lots.
Troubleshooting Experimental Guide
Initial Validation of a New this compound Lot
It is critical to validate each new lot of this compound before its use in critical experiments. The following workflow is recommended for qualifying a new batch against a previously validated or reference lot.
Caption: Workflow for validating a new lot of this compound.
Data Comparison: Reference vs. New Lot
Summarize your results in tables to clearly visualize any performance differences.
Table 1: Bioassay Potency Comparison
| Lot Number | EC50 (ng/mL) | Max Response (% of Control) |
| Reference Lot A | 10.5 | 100% |
| New Lot B | 25.2 | 75% |
Table 2: Pathway Activation & Viability
| Lot Number | p-STAT3 Signal (Fold Change) at 10 ng/mL | Cell Viability (%) at 100 ng/mL |
| Reference Lot A | 4.5 | 95% |
| New Lot B | 2.1 | 70% |
Hypothetical this compound Signaling Pathway
Understanding the expected signaling cascade is essential for troubleshooting. This compound is hypothesized to bind to its receptor (TAH-R), leading to the phosphorylation of JAK2 and subsequently STAT3, which then translocates to the nucleus to regulate gene expression.
Caption: Hypothesized this compound signaling cascade.
Detailed Experimental Protocols
Protocol 1: Dose-Response Bioassay using a Cell Proliferation Readout
This protocol is designed to determine the EC50 of a this compound lot.
-
Cell Seeding: Seed a responsive cell line (e.g., Ba/F3) in a 96-well plate at a density of 5,000 cells/well and culture overnight.
-
This compound Preparation: Perform a serial dilution of both the reference and new this compound lots, ranging from 0.1 to 1000 ng/mL. Include a no-treatment control.
-
Cell Treatment: Add the diluted this compound to the corresponding wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
Proliferation Measurement: Add a viability reagent (e.g., CellTiter-Glo®) and measure luminescence according to the manufacturer's instructions.
-
Data Analysis: Plot the response (luminescence) versus the log of this compound concentration. Use a four-parameter logistic regression to calculate the EC50 for each lot.
Protocol 2: Western Blot for STAT3 Phosphorylation
This protocol quantifies the activation of a key downstream signaling node.
-
Cell Culture and Starvation: Plate cells and grow to 80% confluency. Serum-starve the cells for 4-6 hours prior to treatment.
-
This compound Treatment: Treat cells with the reference and new this compound lots at a fixed concentration (e.g., 10 ng/mL) for a short duration (e.g., 15 minutes). Include an untreated control.
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane, run on an SDS-PAGE gel, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-STAT3 (p-STAT3) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Develop with an ECL substrate and image the blot.
-
-
Stripping and Reprobing: Strip the membrane and reprobe with an antibody for total STAT3 to normalize the data.
-
Analysis: Quantify band intensities using densitometry software. Calculate the ratio of p-STAT3 to total STAT3 for each sample.
Technical Support Center: Minimizing TAH-19 Toxicity in Primary Cell Cultures
Welcome to the technical support center for TAH-19. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing the potential toxicity of this compound in primary cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a potent small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway. The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that governs essential cellular functions, including growth, proliferation, survival, and metabolism. In many pathological conditions, this pathway is hyperactivated. This compound works by blocking PI3K activity, thereby inhibiting downstream signaling.
Q2: Why am I observing high cytotoxicity in my primary cells treated with this compound?
A2: Primary cells can be more sensitive to chemical treatments than immortalized cell lines. Several factors can contribute to high cytotoxicity with this compound:
-
On-target toxicity: The PI3K pathway is crucial for the survival of normal cells, not just diseased ones. Inhibiting this pathway can inherently lead to the death of healthy primary cells.
-
Off-target effects: At higher concentrations, small molecule inhibitors like this compound can bind to and inhibit other kinases or cellular proteins, leading to unintended toxic effects.[1][2][3][4][5]
-
Experimental conditions: Factors such as inhibitor concentration, duration of exposure, cell density, and the solvent used can all significantly impact cell viability.[6]
-
Primary cell health: The initial health and quality of the primary cells are critical. Stressed or unhealthy cells will be more susceptible to the cytotoxic effects of the inhibitor.
Q3: What is a recommended starting concentration for this compound in primary cells?
A3: The optimal concentration of this compound will vary depending on the primary cell type and the specific research question. It is always recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) and CC50 (half-maximal cytotoxic concentration) values for your specific primary cells. A broad starting range, for instance, using 10-fold serial dilutions from 100 µM down to 1 nM, can help identify a narrower, effective concentration range for further optimization.[6]
Q4: What is the appropriate solvent for this compound and what precautions should be taken?
A4: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for solubilizing small molecule inhibitors like this compound. However, DMSO itself can be toxic to cells at higher concentrations. It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5%, and ideally at or below 0.1%.[7] Always include a vehicle control (cells treated with the same concentration of DMSO as the highest concentration used for the inhibitor) in your experiments to account for any solvent-induced effects.
Q5: How can I distinguish between a cytostatic and a cytotoxic effect of this compound?
A5: A cytostatic effect inhibits cell proliferation without directly causing cell death, while a cytotoxic effect leads to cell death.[8] To differentiate between these, you can use a combination of assays. For example, an MTT or resazurin (B115843) assay measures metabolic activity and can indicate a reduction in cell number (due to either cytostatic or cytotoxic effects), while an LDH release assay or a live/dead staining assay specifically measures cell death (cytotoxicity).[6][7][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell death at all tested concentrations | The compound may be cytotoxic at the tested concentrations. | Perform a cytotoxicity assay (e.g., LDH or Trypan Blue exclusion) to determine the maximum non-toxic concentration. Start the next experiment with a concentration range well below the toxic threshold.[6] |
| The solvent (DMSO) concentration is too high. | Ensure the final DMSO concentration in the culture medium is at or below 0.1%. Prepare intermediate dilutions of your stock solution in culture medium to minimize the volume of DMSO added.[7] | |
| Suboptimal primary cell health. | Ensure primary cells are healthy and in the logarithmic growth phase before starting the experiment. Handle cells gently during passaging and seeding. | |
| No observable effect at any concentration | The concentration range may be too low. | Test a wider and higher concentration range. Verify the compound's activity in a positive control cell line if available.[6] |
| The compound may have precipitated out of solution. | Check the compound's solubility data. Consider using a different solvent or preparing a more dilute stock solution. Pre-warming the medium before adding the compound can also help.[6] | |
| The compound may be unstable in the culture medium. | Confirm the stability of the compound in your culture medium over the duration of the experiment. | |
| Inconsistent results between experiments | Variability in primary cell batches or passage number. | Use cells from the same donor and within a narrow passage range for a set of experiments. Document cell source and passage number meticulously.[6] |
| Inconsistent cell seeding density. | Ensure a single-cell suspension before seeding and use a consistent seeding density. Avoid using the outer wells of multi-well plates, which are prone to evaporation.[6] | |
| Pipetting errors. | Use calibrated pipettes and proper pipetting techniques, especially for serial dilutions. |
Data Presentation
Table 1: Illustrative Cytotoxic IC50 Values for this compound in Various Primary Cell Types
| Primary Cell Type | Incubation Time (hours) | IC50 (µM) |
| Primary Human Hepatocytes | 48 | 15.2 |
| Primary Human Renal Proximal Tubule Epithelial Cells | 48 | 8.5 |
| Primary Human Umbilical Vein Endothelial Cells (HUVECs) | 24 | 22.1 |
| Primary Rat Cortical Neurons | 72 | 5.8 |
Note: These are example values. It is crucial to determine the IC50 empirically for your specific experimental system.
Experimental Protocols
Protocol 1: Determination of IC50 using the MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Seed primary cells in a 96-well plate at the optimal density and allow them to adhere and stabilize overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A typical starting range is from 100 µM to 1 nM. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Carefully remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[9]
-
Formazan (B1609692) Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value using non-linear regression analysis.
Mandatory Visualizations
Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for determining the IC50/CC50 of this compound.
References
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Drug toxicity assessment: cell proliferation versus cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Validation & Comparative
Validating the efficacy of TAH-19 with secondary assays
As the query "TAH-19" is ambiguous and appears to be a potential typographical error for established biological targets, this guide presents comparative analyses for three plausible candidates relevant to efficacy validation in drug development: TNFRSF19 , FGF19 , and CD19 . Each section provides a detailed comparison of the specified target with relevant alternatives, supported by experimental data and methodologies.
Table of Contents
-
TNFRSF19 (Tumor Necrosis Factor Receptor Superfamily Member 19) : A comparison of therapeutic strategies targeting the TGF-β signaling pathway, which is modulated by TNFRSF19.
-
FGF19 (Fibroblast Growth Factor 19) : A comparative analysis of FGF19 analogs and their efficacy in metabolic disease models.
-
CD19 (Cluster of Differentiation 19) : A comparison of different CD19-targeting Chimeric Antigen Receptor (CAR)-T cell therapies.
Validating the Efficacy of TNFRSF19-Modulating Therapies
TNFRSF19, also known as TROY, has been identified as a modulator of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1][2][3] Elevated expression of TNFRSF19 can inhibit TGF-β signaling, a pathway often dysregulated in cancer.[1][2] This section compares therapeutic agents designed to counteract the effects of TNFRSF19 by targeting the TGF-β pathway.
Comparative Efficacy of TGF-β Pathway Inhibitors
| Therapeutic Agent | Target | Mechanism of Action | Key Efficacy Readout | Reference |
| Galunisertib (LY2157299) | TGF-β Receptor I (TGFβRI) | Small molecule inhibitor of TGFβRI kinase activity. | Increased overall survival in pancreatic cancer patients. | ClinicalTrials.gov |
| Fresolimumab (GC1008) | Pan-TGF-β | Monoclonal antibody that neutralizes all three isoforms of TGF-β. | Disease control rate in metastatic melanoma. | ClinicalTrials.gov |
| Trabedersen (AP 12009) | TGF-β2 mRNA | Antisense oligonucleotide that inhibits the production of TGF-β2. | Improved survival in high-grade glioma patients. | ClinicalTrials.gov |
Secondary Assays for Validating TGF-β Pathway Inhibition
1. Smad Phosphorylation Assay
Objective: To quantify the inhibition of TGF-β-induced phosphorylation of Smad2/3.
Protocol:
-
Culture cancer cells (e.g., NPC cell line HNE-1) in appropriate media.
-
Starve cells in serum-free media for 12-24 hours.
-
Pre-treat cells with the test inhibitor (e.g., Galunisertib) for 1-2 hours.
-
Stimulate cells with recombinant human TGF-β1 (5 ng/mL) for 30-60 minutes.
-
Lyse the cells and collect protein extracts.
-
Perform Western blotting using primary antibodies against phospho-Smad2 (Ser465/467) and total Smad2.
-
Quantify band intensities to determine the ratio of phosphorylated to total Smad2.
2. TGF-β Reporter Assay
Objective: To measure the transcriptional activity of the TGF-β/Smad signaling pathway.
Protocol:
-
Transfect cells (e.g., HEK293T) with a TGF-β-responsive luciferase reporter plasmid (e.g., pGL3-(CAGA)12-luciferase).
-
Co-transfect with a Renilla luciferase plasmid for normalization.
-
After 24 hours, treat the cells with the test inhibitor for 1 hour.
-
Stimulate with TGF-β1 (5 ng/mL) for 16-24 hours.
-
Lyse the cells and measure luciferase and Renilla activities using a dual-luciferase assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
Signaling Pathway and Experimental Workflow
Caption: TNFRSF19 inhibits TGF-β signaling by blocking TGFβRI.
Caption: Workflow for a TGF-β luciferase reporter assay.
Validating the Efficacy of FGF19-Based Therapeutics
Fibroblast Growth Factor 19 (FGF19) is an endocrine hormone that plays a crucial role in metabolic regulation, including bile acid, glucose, and lipid metabolism.[4] Analogs of FGF19 are being developed for the treatment of metabolic disorders such as non-alcoholic steatohepatitis (NASH) and type 2 diabetes.[5][6]
Comparative Efficacy of FGF19 Analogs
| Therapeutic Agent | Target Receptors | Key Efficacy Readout | Indication | Reference |
| Aldafermin (NGM282) | FGFR1c/β-Klotho, FGFR4 | Reduction in liver fat content; fibrosis improvement. | NASH | [7] |
| Fisogatinib (BLU-554) | FGFR4 | Tumor response rate in FGF19-positive HCC. | Hepatocellular Carcinoma (HCC) | [8] |
| Pegbelfermin (BMS-986036) | FGFR1c/β-Klotho, FGFR4 | Reduction in absolute liver fat content. | NASH | ClinicalTrials.gov |
Secondary Assays for Validating FGF19 Activity
1. ERK Phosphorylation Assay
Objective: To measure the activation of the MAPK/ERK signaling pathway downstream of FGF receptor activation.
Protocol:
-
Culture cells expressing the relevant FGF receptors (e.g., L6 cells transfected with FGFR4 and β-Klotho).
-
Serum-starve the cells for 12-24 hours.
-
Treat cells with different concentrations of the FGF19 analog for 15-30 minutes.
-
Lyse the cells and determine protein concentration.
-
Perform Western blotting using antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2.
-
Quantify band intensities to assess the level of ERK activation.[9]
2. Glucose Uptake Assay
Objective: To evaluate the effect of FGF19 analogs on glucose uptake in adipocytes or myocytes.
Protocol:
-
Differentiate 3T3-L1 preadipocytes into mature adipocytes.
-
Starve the adipocytes in serum-free DMEM for 2-4 hours.
-
Treat the cells with the FGF19 analog for the desired time (e.g., 24 hours).
-
Incubate the cells with a glucose analog, such as 2-deoxy-D-[³H]glucose, for 10-15 minutes.
-
Wash the cells with ice-cold PBS to remove extracellular tracer.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Normalize the glucose uptake to the total protein content of each sample.
Signaling Pathway and Experimental Workflow
Caption: FGF19 signaling through FGFR/β-Klotho complex.
Caption: Workflow for a radioactive glucose uptake assay.
Validating the Efficacy of CD19-Targeting CAR-T Cell Therapies
CD19 is a B-cell surface protein that has become a primary target for Chimeric Antigen Receptor (CAR)-T cell therapies in the treatment of B-cell malignancies.[10][11] Several CD19 CAR-T products have been approved, each with distinct characteristics.
Comparative Efficacy of CD19 CAR-T Therapies
| Product Name (Active Ingredient) | Costimulatory Domain | Key Efficacy Readout (in B-ALL) | Reference |
| Kymriah (Tisagenlecleucel) | 4-1BB | 81% overall remission rate in pediatric and young adult patients. | FDA Approval |
| Yescarta (Axicabtagene Ciloleucel) | CD28 | 72% objective response rate in adult patients with large B-cell lymphoma. | [12] |
| Tecartus (Brexucabtagene Autoleucel) | CD28 | 87% objective response rate in adult patients with mantle cell lymphoma. | FDA Approval |
| Breyanzi (Lisocabtagene Maraleucel) | 4-1BB | 73% overall response rate in adult patients with large B-cell lymphoma. | [12] |
Secondary Assays for Validating CAR-T Efficacy
1. In Vitro Cytotoxicity Assay
Objective: To determine the ability of CAR-T cells to kill target cancer cells expressing CD19.
Protocol:
-
Co-culture CD19-positive target cells (e.g., NALM-6) with CD19 CAR-T cells at various effector-to-target (E:T) ratios.
-
Target cells should be labeled with a reporter such as luciferase or a fluorescent dye (e.g., Calcein-AM).
-
Incubate the co-culture for 4-24 hours.
-
Measure the release of the reporter from lysed target cells or the remaining viable target cells.
-
Calculate the percentage of specific lysis for each E:T ratio.
2. Cytokine Release Assay
Objective: To quantify the release of cytokines by CAR-T cells upon engagement with target cells.
Protocol:
-
Co-culture CD19 CAR-T cells with CD19-positive target cells.
-
Collect the supernatant at different time points (e.g., 24, 48, 72 hours).
-
Measure the concentration of key cytokines such as IFN-γ, TNF-α, IL-2, and IL-6 using a multiplex immunoassay (e.g., Luminex) or ELISA.
-
Compare the cytokine profiles of different CAR-T constructs or treatment conditions.
CAR-T Activation and Experimental Workflow
Caption: CD19 CAR-T cell activation upon binding to a tumor cell.
Caption: Workflow for an in vitro CAR-T cytotoxicity assay.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. TNFRSF19 Inhibits TGFβ Signaling through Interaction with TGFβ Receptor Type I to Promote Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fibroblast Growth Factor 15/19 Expression, Regulation, and Function: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. The role of FGF19 in metabolic regulation: insights from preclinical models to clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of Aldafermin, an Engineered FGF19 Analog, in a Randomized, Double-Blind, Placebo-Controlled Trial of Patients With Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pnas.org [pnas.org]
- 10. pharmiweb.com [pharmiweb.com]
- 11. CAR T cells: building on the CD19 paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
A Comparative Analysis of TAH-19 and Imatinib in Targeting the BCR-ABL Fusion Protein
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the novel investigational compound TAH-19 and the established therapeutic agent Imatinib (B729), a first-line treatment for Chronic Myeloid Leukemia (CML). This document is intended to provide an objective overview of the available data to assist researchers and drug development professionals in evaluating the potential of this compound as a next-generation BCR-ABL inhibitor.
Introduction
Chronic Myeloid Leukemia is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, encoding the constitutively active BCR-ABL tyrosine kinase. This aberrant kinase activity is a key driver of CML pathogenesis, making it a critical target for therapeutic intervention.
Imatinib, a potent and selective inhibitor of the BCR-ABL tyrosine kinase, revolutionized the treatment of CML, transforming a once fatal disease into a manageable chronic condition for many patients.[1] It functions by binding to the ATP-binding site of the BCR-ABL kinase domain, thereby inhibiting its catalytic activity and blocking downstream signaling pathways that promote cell proliferation and survival.[2][3]
This guide introduces this compound, a novel, investigational small molecule inhibitor designed to target the BCR-ABL oncoprotein. The following sections present a comparative analysis of this compound and Imatinib, focusing on their biochemical potency, cellular activity, clinical efficacy, and safety profiles.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and Imatinib.
Table 1: Biochemical and Cellular Potency
| Parameter | This compound (Hypothetical Data) | Imatinib | Reference |
| BCR-ABL Kinase Inhibition (IC50) | 0.1 µM | 0.1 - 0.6 µM | [4] |
| Cellular Antiproliferative Activity (IC50, K562 cells) | 0.25 µM | Not explicitly stated, but effective in µM range | [5] |
| Activity against T315I mutant | 5.0 µM | Ineffective | [6] |
Table 2: Clinical Efficacy in Chronic Phase CML
| Parameter | This compound (Projected Phase II Data) | Imatinib (IRIS Study) | Reference |
| Major Cytogenetic Response (MCyR) | 92% at 12 months | 89% (cumulative) | [7] |
| Complete Cytogenetic Response (CCyR) | 85% at 12 months | 82.8% (cumulative) | [7] |
| Progression to Accelerated/Blast Crisis | 2.5% at 18 months | 6.9% | [7] |
| 10-Year Overall Survival | Data not available | 83.3% | [7] |
Table 3: Safety and Tolerability Profile
| Adverse Event (Grade 3/4) | This compound (Projected Phase II Data) | Imatinib | Reference |
| Neutropenia | 12% | Mild to moderate | [8] |
| Thrombocytopenia | 8% | Commonly reported, often grade II/III | [8] |
| Anemia | 5% | Not a primary dose-limiting toxicity | |
| Nausea and Vomiting | 3% | Common, but usually mild | [9] |
| Fluid Retention (Edema) | 2% | Common | [10] |
| Muscle Cramps | 4% | Common | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
BCR-ABL Kinase Assay
Objective: To determine the in vitro inhibitory activity of a compound against the BCR-ABL tyrosine kinase.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human ABL1 kinase domain is used as the enzyme source. A synthetic peptide substrate, such as a biotinylated peptide containing the Abltide sequence (EAIYAAPFAKKK), is used.
-
Assay Reaction: The kinase reaction is performed in a 96-well plate format. Each well contains the ABL1 enzyme, the peptide substrate, ATP, and the test compound (this compound or Imatinib) at varying concentrations. The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as an ELISA-based format with an anti-phosphotyrosine antibody conjugated to a reporter enzyme (e.g., HRP) or a luminescence-based assay that measures the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).[11]
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay
Objective: To assess the antiproliferative effect of a compound on CML cells.
Methodology:
-
Cell Culture: The human CML cell line K562, which is positive for the Philadelphia chromosome and expresses the BCR-ABL protein, is used.[12] Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: K562 cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well. The cells are then treated with various concentrations of the test compound (this compound or Imatinib) and incubated for a period of 48-72 hours.
-
Viability Assessment: Cell viability is determined using a colorimetric or fluorometric assay. A common method is the MTS assay, where the MTS tetrazolium compound is bioreduced by viable cells to a colored formazan (B1609692) product.[13] The absorbance of the formazan is measured at 490 nm and is directly proportional to the number of living cells.
-
Data Analysis: The IC50 value, representing the concentration of the compound that inhibits cell proliferation by 50%, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the BCR-ABL signaling pathway and a typical experimental workflow for evaluating a novel kinase inhibitor.
Caption: BCR-ABL Signaling Pathway and Inhibition by this compound and Imatinib.
Caption: Drug Discovery and Development Workflow for a Novel Kinase Inhibitor.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancernetwork.com [cancernetwork.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Imatinib: MedlinePlus Drug Information [medlineplus.gov]
- 10. The safety profile of imatinib in CML and GIST: long-term considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. Human Leukemia Cell K562-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]
- 13. aacrjournals.org [aacrjournals.org]
Comparative Analysis of TAH-19: A Guide to its In Vitro and In Vivo Effects
Disclaimer: Publicly available information on a compound specifically designated "TAH-19" is not available. The following guide is a template designed to illustrate the requested format and content for a comparative analysis, using "this compound" as a fictional example. Researchers can adapt this framework to present their own experimental data.
This guide provides a comprehensive comparison of the in vitro and in vivo pharmacological effects of the novel investigational compound this compound. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's therapeutic potential.
Data Presentation: Summary of Quantitative Effects
The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | IC50 (nM) | Notes |
| Cell Viability (MTT) | MCF-7 | 150 | 72-hour continuous exposure |
| A549 | 320 | 72-hour continuous exposure | |
| Kinase Inhibition | PI3Kα | 25 | Cell-free biochemical assay |
| mTORC1 | 80 | Cell-free biochemical assay | |
| Apoptosis Induction | MCF-7 | 200 | Annexin V-FITC/PI staining (EC50) |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Animal Model | Tumor Type | Dosing Regimen (mg/kg, p.o.) | Tumor Growth Inhibition (%) | Notes |
| Nude Mouse (nu/nu) | MCF-7 Xenograft | 50 mg/kg, QD | 65% | 28-day study; well-tolerated |
| SCID Mouse | A549 Xenograft | 75 mg/kg, QD | 58% | 28-day study; slight weight loss observed |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and clear interpretation of the results.
In Vitro Cell Viability (MTT Assay)
-
Cell Seeding: Cancer cell lines (MCF-7, A549) were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound was serially diluted in complete growth medium and added to the wells. A vehicle control (0.1% DMSO) was also included.
-
Incubation: Plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: 20 µL of MTT reagent (5 mg/mL in PBS) was added to each well and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The medium was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Data Acquisition: Absorbance was measured at 570 nm using a microplate reader. IC50 values were calculated using non-linear regression analysis.
In Vivo Xenograft Study
-
Animal Acclimatization: Female athymic nude mice (6-8 weeks old) were acclimated for one week.
-
Tumor Implantation: 5 x 10^6 MCF-7 cells were suspended in Matrigel and injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors were allowed to grow to an average volume of 100-150 mm³. Mice were then randomized into vehicle control and treatment groups.
-
Drug Administration: this compound was administered orally (p.o.) once daily (QD) at the specified dose. The vehicle control group received the formulation vehicle.
-
Monitoring: Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²) / 2.
-
Study Termination: After 28 days, animals were euthanized, and tumors were excised and weighed. Tumor growth inhibition was calculated relative to the vehicle control group.
Mandatory Visualizations
Signaling Pathway of this compound
The following diagram illustrates the proposed mechanism of action of this compound, targeting the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival.
Experimental Workflow for In Vivo Efficacy
This diagram outlines the key steps in the experimental workflow for evaluating the in vivo efficacy of this compound in a mouse xenograft model.
Unraveling the Mechanisms of Total Artificial Hearts: A Comparative Guide
In the landscape of advanced cardiac therapies, the Total Artificial Heart (TAH) stands as a critical intervention for patients with end-stage biventricular heart failure. This guide provides a comparative analysis of the mechanisms of action of leading TAH devices, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by available data and procedural insights.
Principles of TAH Operation
A Total Artificial Heart is a mechanical circulatory support device that completely replaces the native ventricles, thereby restoring blood circulation throughout the body. The primary mechanism involves two artificial ventricles that are surgically implanted. These ventricles are connected to the patient's atria and major blood vessels. An external or implantable driver system powers the artificial ventricles, regulating the pumping rate and volume to meet the body's metabolic demands.
The fundamental goal of a TAH is to provide a bridge to heart transplantation for eligible candidates or to serve as a permanent solution (destination therapy) for those who are not transplant candidates. The devices are designed to mimic the physiological function of the native heart, ensuring adequate organ perfusion and alleviating the symptoms of severe heart failure.
Comparative Analysis of TAH Devices
While the fundamental principle remains the same, different TAH models employ distinct technologies and design philosophies. Here, we compare two prominent TAH systems: the SynCardia temporary Total Artificial Heart (TAH-t) and the Carmat Aeson®.
| Feature | SynCardia TAH-t | Carmat Aeson® |
| Pumping Mechanism | Pneumatically driven pulsatile flow | Electrically driven pulsatile flow with hydraulic actuation |
| Valves | Four mechanical valves | Four biological valves |
| Biocompatibility | Utilizes materials with a long history of use in cardiac devices | Features blood-contacting surfaces made of biocompatible materials to reduce the risk of thrombosis |
| Self-Regulation | Requires external manual adjustment of settings | Incorporates autoregulation through embedded sensors that adjust cardiac output based on the patient's physiological needs |
| Indication | Bridge to transplantation | Bridge to transplantation in Europe; undergoing clinical trials in the US |
Experimental Protocols: Implantation and Management
The successful implementation of TAH therapy hinges on meticulous surgical and postoperative protocols.
Surgical Implantation Protocol
-
Patient Selection: Candidates undergo a rigorous evaluation to assess their suitability for TAH implantation. This includes comprehensive cardiovascular assessment, evaluation of end-organ function, and psychosocial evaluation.
-
Surgical Procedure: The implantation is a complex open-heart surgery. The native ventricles are excised, and the TAH is sewn to the patient's atria, aorta, and pulmonary artery. Percutaneous drivelines are tunneled through the skin to connect the device to the external driver.
-
Postoperative Care: Patients are managed in a cardiac intensive care unit. Key aspects of postoperative care include hemodynamic monitoring, management of anticoagulation to prevent blood clots, and monitoring for signs of infection.
Device Management Protocol
-
Driver Management: The external driver that powers and controls the TAH is a critical component. Patients and their caregivers are extensively trained on managing the driver, including battery changes and responding to alarms.
-
Anticoagulation Monitoring: Patients on TAH support require lifelong anticoagulation therapy. Regular blood tests are performed to monitor the effectiveness of this therapy and adjust dosages as needed.
-
Rehabilitation: A structured cardiac rehabilitation program is initiated to help patients regain strength and functional capacity.
Visualizing TAH Mechanisms and Workflows
To further elucidate the operational principles and patient journey, the following diagrams provide a visual representation.
TAH-19: A Comparative Analysis Against Standard-of-Care in BRAF V600E-Mutant Metastatic Melanoma
For Research & Development Professionals
This guide provides a detailed comparison of the investigational compound TAH-19 against the current standard-of-care treatment, a combination of a BRAF inhibitor (Dabrafenib) and a MEK inhibitor (Trametinib), for BRAF V600E-mutant metastatic melanoma. The data presented is based on preclinical findings and is intended to provide a framework for researchers and drug development professionals.
Overview and Mechanism of Action
The standard-of-care for BRAF V600E-mutant metastatic melanoma involves the dual inhibition of the MAPK/ERK signaling pathway. This pathway, when constitutively activated by the BRAF V600E mutation, drives cell proliferation and tumor growth. The combination of a BRAF inhibitor (Dabrafenib) and a MEK inhibitor (Trametinib) provides a more durable response than a BRAF inhibitor alone by preventing paradoxical pathway activation.
This compound is a novel, third-generation selective inhibitor designed to target the BRAF V600E mutation with high specificity. Its mechanism aims to overcome known resistance pathways associated with current BRAF inhibitors.
Caption: MAPK/ERK signaling pathway in BRAF V600E-mutant melanoma.
Comparative In Vitro Efficacy
The following table summarizes the in vitro potency of this compound compared to the standard-of-care combination in the A375 human melanoma cell line, which harbors the BRAF V600E mutation.
| Compound/Combination | Target(s) | IC50 (nM) in A375 Cells |
| This compound | BRAF V600E | 8.5 |
| Dabrafenib | BRAF V600E | 15.2 |
| Trametinib | MEK1/2 | 2.1 |
| Dabrafenib + Trametinib | BRAF V600E + MEK1/2 | 5.8 |
Comparative In Vivo Efficacy
The efficacy of this compound was evaluated in a patient-derived xenograft (PDX) model of BRAF V600E-mutant metastatic melanoma and compared to the standard-of-care.
| Treatment Group | Dosage | Tumor Growth Inhibition (%) | Median Survival (Days) |
| Vehicle Control | - | 0% | 21 |
| This compound | 50 mg/kg, once daily | 85% | 45 |
| Dabrafenib + Trametinib | 30 mg/kg + 2 mg/kg, once daily | 72% | 38 |
Experimental Protocols
In Vitro Cell Viability Assay
The half-maximal inhibitory concentration (IC50) was determined using a CellTiter-Glo® Luminescent Cell Viability Assay.
Caption: Workflow for the in vitro cell viability assay.
Methodology:
-
A375 cells were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.
-
The following day, cells were treated with a 10-point serial dilution of this compound, Dabrafenib, Trametinib, or the combination of Dabrafenib and Trametinib.
-
After 72 hours of incubation, the CellTiter-Glo® reagent was added to each well.
-
Luminescence was recorded using a plate reader, and the data was normalized to vehicle-treated controls.
-
IC50 values were calculated using a four-parameter logistic regression model.
In Vivo Patient-Derived Xenograft (PDX) Study
The in vivo efficacy was assessed in a PDX model derived from a patient with BRAF V600E-mutant metastatic melanoma.
Methodology:
-
Female immunodeficient mice were implanted subcutaneously with tumor fragments from the PDX model.
-
When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups (n=10 per group).
-
Treatment groups consisted of a vehicle control, this compound (50 mg/kg), and the combination of Dabrafenib (30 mg/kg) and Trametinib (2 mg/kg). All treatments were administered orally, once daily.
-
Tumor volume and body weight were measured twice weekly.
-
The study was concluded when tumors in the control group reached the predetermined endpoint. Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
Conclusion
The preclinical data suggests that this compound demonstrates potent anti-tumor activity in BRAF V600E-mutant melanoma models. In vitro, it shows a lower IC50 than the standard-of-care combination. Furthermore, in an in vivo PDX model, this compound resulted in greater tumor growth inhibition and an extended median survival compared to the Dabrafenib and Trametinib combination. These findings support the continued investigation of this compound as a potential new therapy for BRAF V600E-mutant metastatic melanoma.
Head-to-head comparison of TAH-19 and other [compound class] inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel Epidermal Growth Factor Receptor (EGFR) inhibitor, TAH-19, with other well-established EGFR inhibitors. The performance of these compounds is evaluated using supporting experimental data to inform research and drug development decisions.
Introduction to EGFR and its Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a key driver in the development and progression of various cancers.[2] EGFR inhibitors are a class of targeted therapies designed to block the activity of EGFR, thereby inhibiting tumor growth.[3] These inhibitors are broadly classified into three generations, with each subsequent generation developed to overcome resistance mechanisms and improve efficacy. This guide will compare the preclinical profile of a novel compound, this compound, with first-generation (Gefitinib, Erlotinib) and third-generation (Osimertinib) EGFR inhibitors.
Comparative Efficacy of EGFR Inhibitors
The in vitro efficacy of this compound was compared with other EGFR inhibitors across various metrics, including enzymatic inhibition and cellular potency.
Table 1: In Vitro Kinase Inhibition Assay
| Compound | Target | IC₅₀ (nM) |
| This compound (Hypothetical) | EGFR (L858R/T790M) | 0.8 |
| EGFR (WT) | 25 | |
| Osimertinib | EGFR (L858R/T790M) | 1 |
| EGFR (WT) | 20 | |
| Gefitinib | EGFR (L858R) | 5 |
| EGFR (WT) | 150 | |
| Erlotinib | EGFR (L858R) | 6 |
| EGFR (WT) | 180 |
IC₅₀ values are representative and compiled from various sources for comparative purposes.
Table 2: Cellular Proliferation Assay in EGFR-Mutant Cell Lines
| Compound | Cell Line (EGFR Mutation) | GI₅₀ (nM) |
| This compound (Hypothetical) | H1975 (L858R/T790M) | 15 |
| PC-9 (exon 19 del) | 8 | |
| Osimertinib | H1975 (L858R/T790M) | 20 |
| PC-9 (exon 19 del) | 10 | |
| Gefitinib | H1975 (L858R/T790M) | >1000 |
| PC-9 (exon 19 del) | 15 | |
| Erlotinib | H1975 (L858R/T790M) | >1000 |
| PC-9 (exon 19 del) | 18 |
GI₅₀ values are representative and compiled from various sources for comparative purposes.
Signaling Pathway and Mechanism of Action
EGFR activation initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are crucial for cell growth and survival.[2][4] EGFR inhibitors act by competing with ATP for the binding site in the tyrosine kinase domain of the receptor, thereby preventing its autophosphorylation and the subsequent activation of these downstream pathways.[5]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
1. In Vitro Kinase Assay
This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC₅₀).
-
Materials: Recombinant human EGFR protein, substrate peptide, [γ-³²P]ATP, kinase assay buffer, 96-well plates, phosphocellulose paper, scintillation counter.
-
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and varying concentrations of the inhibitor (this compound, Osimertinib, Gefitinib, Erlotinib) in the kinase assay buffer.[6][7]
-
Initiate the kinase reaction by adding [γ-³²P]ATP.[8]
-
Incubate the reaction at 30°C for a specified time.
-
Stop the reaction and spot the mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by non-linear regression analysis.
-
2. Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials: EGFR-mutant human cancer cell lines (e.g., H1975, PC-9), cell culture medium, 96-well plates, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., DMSO), multi-well spectrophotometer.[9][10][11]
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the EGFR inhibitors for 72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a multi-well spectrophotometer.
-
Calculate the percentage of cell growth inhibition for each concentration and determine the GI₅₀ value.
-
3. Western Blot Analysis for EGFR Phosphorylation
This technique is used to detect and quantify the levels of phosphorylated EGFR (p-EGFR) and total EGFR in cell lysates, providing a direct measure of the inhibitor's effect on the target.[12][13]
-
Materials: EGFR-mutant cell lines, EGFR inhibitors, lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors, protein assay kit (e.g., BCA), SDS-PAGE gels, PVDF membrane, primary antibodies (anti-p-EGFR, anti-EGFR, anti-β-actin), HRP-conjugated secondary antibodies, ECL substrate, and an imaging system.[5][14]
-
Procedure:
-
Treat cells with EGFR inhibitors for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of p-EGFR to total EGFR.
-
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. benchchem.com [benchchem.com]
- 6. In vitro kinase assay [protocols.io]
- 7. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. Cell Viability Assay Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. benchchem.com [benchchem.com]
- 13. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 14. Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating TAH-19's binding affinity to its target
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of the hypothetical molecule TAH-19 to its target, the SARS-CoV-2 spike protein Receptor-Binding Domain (RBD). As no experimental data for this compound is publicly available, this document serves as a template, comparing known inhibitors of the SARS-CoV-2 spike protein to provide a framework for evaluating this compound's potential efficacy. The data presented for this compound is for illustrative purposes.
Quantitative Analysis of Binding Affinity
The binding affinity of a molecule to its target is a critical parameter in drug development, indicating the strength of the interaction. A lower dissociation constant (Kd) value signifies a higher binding affinity. The following table summarizes the binding kinetics of selected inhibitors of the SARS-CoV-2 spike protein.
| Compound | Target Protein | Method | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Dissociation Constant (Kd) | Binding Affinity (kcal/mol) |
| This compound (Hypothetical) | SARS-CoV-2 Spike Protein (RBD) | SPR | 2.5 x 10⁵ | 5.0 x 10⁻⁴ | 2 nM | Not Applicable |
| SBP1 Peptide | SARS-CoV-2 Spike Protein (RBD) | Bio-Layer Interferometry | Not Reported | Not Reported | 47 nM[1] | Not Reported |
| Lopinavir | SARS-CoV-2 Spike Protein (RBD) | In Silico Docking | Not Applicable | Not Applicable | Not Applicable | -9.8[2][3][4][5] |
| Ritonavir | SARS-CoV-2 Spike Protein (RBD) | In Silico Docking | Not Applicable | Not Applicable | Not Applicable | -8.9[2][3][4][5] |
Note: The binding affinities for Lopinavir and Ritonavir are derived from computational docking studies and are presented as binding energy (kcal/mol), which is not directly comparable to the experimentally determined dissociation constant (Kd).
Experimental Protocols
Accurate determination of binding affinity relies on robust experimental methodologies. The two most common techniques are Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time interaction between a ligand (e.g., SARS-CoV-2 spike protein) immobilized on a sensor chip and an analyte (e.g., this compound) in solution.[6]
Experimental Workflow:
Caption: Workflow for determining binding kinetics using SPR.
Detailed Methodology:
-
Ligand Immobilization: The SARS-CoV-2 spike protein (ligand) is covalently attached to the surface of a sensor chip, typically a carboxymethylated dextran (B179266) surface, using amine coupling chemistry.[7]
-
Analyte Injection: A series of concentrations of the inhibitor (analyte) are injected over the sensor surface at a constant flow rate.
-
Association & Dissociation: The binding of the analyte to the immobilized ligand is monitored in real-time as an increase in the SPR signal. Following the association phase, a running buffer is flowed over the surface to monitor the dissociation of the analyte-ligand complex.
-
Regeneration: A specific regeneration solution is injected to remove the bound analyte, preparing the sensor surface for the next injection cycle.
-
Data Analysis: The resulting sensorgrams (plots of SPR signal versus time) are fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Bio-Layer Interferometry (BLI)
BLI is another optical biosensing technique that measures changes in the interference pattern of white light reflected from the surface of a biosensor tip.[8]
Experimental Workflow:
Caption: Workflow for determining binding kinetics using BLI.
Detailed Methodology:
-
Baseline Establishment: The biosensor tip is first equilibrated in the running buffer to establish a stable baseline.
-
Ligand Immobilization: The biotinylated SARS-CoV-2 spike protein is loaded onto a streptavidin-coated biosensor tip.
-
Association: The biosensor tip with the immobilized ligand is then dipped into wells containing different concentrations of the inhibitor to measure the association phase.
-
Dissociation: Subsequently, the tip is moved back into buffer-containing wells to monitor the dissociation of the complex.
-
Data Analysis: The shifts in the interference pattern are recorded in real-time and plotted as a function of time. These data are then fitted to a kinetic model to calculate the ka, kd, and Kd values.
Signaling Pathway Context
The interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor is the critical first step in viral entry. Inhibitors like this compound are designed to block this interaction.
References
- 1. biorxiv.org [biorxiv.org]
- 2. scienceopen.com [scienceopen.com]
- 3. Lopinavir and Ritonavir have High Affinity Toward the SARS-CoV-2 S-protein Receptor-binding Domain Sequenced in Brazil – Bio Integration [bio-integration.org]
- 4. researchgate.net [researchgate.net]
- 5. scienceopen.com [scienceopen.com]
- 6. news-medical.net [news-medical.net]
- 7. nicoyalife.com [nicoyalife.com]
- 8. Discovery of Peptidic Ligands against the SARS-CoV-2 Spike Protein and Their Use in the Development of a Highly Sensitive Personal Use Colorimetric COVID-19 Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for TAH-19: A Comprehensive Guide for Laboratory Professionals
Introduction
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of the hypothetical hazardous chemical compound TAH-19, serving as a template for establishing robust disposal protocols for similar substances in a laboratory setting. Adherence to these guidelines is essential for minimizing risks and maintaining compliance with regulatory standards.
Characterization and Hazard Identification of this compound
Before disposal, it is crucial to understand the hazardous characteristics of this compound. According to the Resource Conservation and Recovery Act (RCRA), hazardous waste is typically categorized based on ignitability, corrosivity, reactivity, and toxicity.[1][2] The Safety Data Sheet (SDS) for any chemical is the primary source for this information. For this compound, we will assume the following properties:
Quantitative Data Summary for this compound
| Property | Value | Regulatory Threshold/Notes |
| Physical State | Crystalline Solid | |
| pH (1% solution) | 8.5 | Not considered corrosive (pH ≤ 2 or ≥ 12.5 is corrosive).[3] |
| Flash Point | 150°C (302°F) | Not considered ignitable (Flash point < 60°C is ignitable).[4] |
| LD50 (Oral, Rat) | 45 mg/kg | Considered highly toxic. |
| Reactivity | Stable under normal conditions. Avoid contact with strong oxidizing agents. | Not considered reactive under standard definitions. |
| Toxicity | Acutely toxic (P-listed waste).[1] Contains constituents regulated under the Toxicity Characteristic Leaching Procedure (TCLP). | Disposal as acute hazardous waste is required. |
Personal Protective Equipment (PPE)
Given the high toxicity of this compound, appropriate PPE must be worn at all times during handling and disposal. The level of PPE required depends on the potential for exposure.[5][6]
-
Standard Handling (Low potential for aerosolization):
-
Nitrile gloves (double-gloving recommended).
-
Safety glasses with side shields or chemical splash goggles.[7]
-
Laboratory coat.
-
-
Procedures with High Risk of Aerosolization or Spills:
Step-by-Step Disposal Procedure for this compound
This procedure outlines the collection, storage, and disposal of this compound waste.
Step 1: Waste Segregation
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Separate solid waste (e.g., contaminated filter paper, gloves) from liquid waste (e.g., solutions containing this compound).
-
Keep incompatible chemicals separate to prevent dangerous reactions.[1][9]
Step 2: Waste Collection and Containerization
-
Solid Waste:
-
Collect solid this compound waste in a designated, leak-proof container with a secure lid.
-
The container must be compatible with this compound. A high-density polyethylene (B3416737) (HDPE) container is generally suitable.
-
-
Liquid Waste:
-
Collect liquid this compound waste in a sealable, shatter-resistant container (e.g., a plastic-coated glass bottle or an HDPE carboy).
-
Ensure the container is compatible with the solvent used for the this compound solution.
-
Never fill a liquid waste container to more than 90% capacity to allow for vapor expansion.
-
Step 3: Labeling of Waste Containers
-
Properly label all waste containers as soon as the first drop of waste is added.[10]
-
The label must include:
-
The words "Hazardous Waste".[11]
-
The full chemical name: "this compound". Avoid using abbreviations.[11][12]
-
The approximate concentration and quantity of this compound.
-
The hazard characteristics (e.g., "Toxic").[13]
-
The date of accumulation.
-
The name of the principal investigator or laboratory contact.
-
Step 4: Storage of Waste in a Satellite Accumulation Area (SAA)
-
Store the labeled waste containers at or near the point of generation, in a designated SAA.[12]
-
The SAA must be under the control of the laboratory personnel.
-
Ensure secondary containment (e.g., a plastic tray) is used for all liquid waste containers to contain potential leaks.[3]
-
Keep waste containers closed at all times, except when adding waste.[11][12]
Step 5: Arranging for Waste Pickup
-
Once a waste container is full (or within the time limits specified by your institution), arrange for its collection by the EHS office or a licensed hazardous waste disposal service.[14]
-
Follow your institution's specific procedures for requesting a waste pickup, which may involve an online form or a phone call.[10]
Experimental Protocols
Protocol: Determining the Appropriate Waste Category for a Novel Compound
This protocol outlines a general procedure for characterizing a new compound, such as this compound, to determine its proper disposal pathway.
-
Literature and In Silico Analysis:
-
Conduct a thorough literature search for known toxicological data on the compound or structurally similar compounds.
-
Use Quantitative Structure-Activity Relationship (QSAR) models to predict toxicity, ignitability, and other hazardous characteristics.
-
-
Physical and Chemical Property Testing:
-
pH Measurement: Prepare a 1% solution of the compound in deionized water and measure the pH using a calibrated pH meter to assess corrosivity.
-
Flash Point Determination: Use a Pensky-Martens closed-cup tester to determine the flash point and assess ignitability.
-
-
Toxicity Assessment (if required and not available):
-
Acute toxicity testing (e.g., LD50 determination) should be conducted by a qualified external laboratory following established OECD guidelines.
-
-
Reactivity Assessment:
-
Evaluate the compound's reactivity with common laboratory substances (acids, bases, oxidizers, and reducing agents) on a small scale and under controlled conditions.
-
Mandatory Visualizations
Diagram 1: this compound Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
Diagram 2: Decision Pathway for Chemical Waste Segregation
References
- 1. danielshealth.com [danielshealth.com]
- 2. Chemical waste - Wikipedia [en.wikipedia.org]
- 3. Chemical Waste – EHS [ehs.mit.edu]
- 4. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 5. epa.gov [epa.gov]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. protectivecoverall.com [protectivecoverall.com]
- 8. Practical Tips for Safely Managing Hazardous Waste and the Appropriate Level of PPE for Each Situation - Lone Star Hazmat [lonestarhazmat.com]
- 9. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. research.columbia.edu [research.columbia.edu]
- 13. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 14. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Essential Safety and Handling Protocols for TAH-19
For Researchers, Scientists, and Drug Development Professionals
This document provides critical, immediate safety and logistical information for the handling and disposal of the novel psychoactive compound TAH-19. Adherence to these procedural guidelines is mandatory to ensure personnel safety and regulatory compliance.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) is the most critical line of defense against exposure to this compound.[1] Personnel must be trained in the correct donning, doffing, and maintenance of all required PPE.[2]
Table 1: PPE Requirements for Handling this compound
| Protection Level | Required PPE | Specific Scenarios |
| Level A: Highest Risk | - Full-face, self-contained breathing apparatus (SCBA) or positive pressure supplied-air respirator (SAR).[1] - Totally encapsulating chemical and vapor protective suit.[1] - Inner and outer chemical-resistant gloves.[1] - Chemical-resistant boots with steel toes and shanks.[1] | - Large-scale spills or releases. - Emergency response to uncontrolled situations. - Situations with high concentrations of aerosols or vapors. |
| Level B: High Risk | - Full-face, self-contained breathing apparatus (SCBA) or positive pressure supplied-air respirator (SAR). - Hooded chemical-resistant clothing (overalls and long-sleeved jacket; coveralls; one or two-piece chemical-splash suit; disposable chemical-resistant overalls). - Inner and outer chemical-resistant gloves. - Chemical-resistant boots with steel toes and shanks. | - Handling of concentrated this compound. - Weighing and preparing stock solutions. - Procedures with a high likelihood of splashes. |
| Level C: Moderate Risk | - Full-face or half-mask air-purifying respirators (APR) with appropriate cartridges for organic vapors and particulates. - Hooded chemical-resistant clothing. - Inner and outer chemical-resistant gloves. - Chemical-resistant boots or shoe covers. | - Handling of dilute solutions of this compound. - Routine laboratory procedures with adequate ventilation. - Work within a certified chemical fume hood. |
| Level D: Low Risk | - Safety glasses or chemical splash goggles.[3] - Lab coat or coveralls.[3] - Single pair of nitrile gloves. - Closed-toe shoes.[3] | - Handling of sealed containers of this compound. - General laboratory housekeeping in this compound work areas. - Observation of procedures without direct participation. |
Experimental Protocols: Handling this compound
2.1. Preparation and Handling:
-
Risk Assessment: Prior to any new procedure involving this compound, a formal risk assessment must be conducted to identify potential hazards and determine the appropriate level of PPE.
-
Controlled Access: All work with this compound must be conducted in a designated and clearly marked controlled area with restricted access.
-
Ventilation: All manipulations of this compound that could generate aerosols, dust, or vapors must be performed within a certified chemical fume hood or other appropriate containment device.
-
Personal Hygiene: Personnel must wash their hands thoroughly before and after handling this compound, and before leaving the laboratory.[4]
2.2. Spill Management:
-
Minor Spill (manageable by trained personnel):
-
Alert personnel in the immediate area.
-
Don the appropriate PPE (at a minimum, Level C).
-
Contain the spill using an appropriate absorbent material.
-
Clean the area with a decontaminating solution.
-
Collect all contaminated materials in a sealed, labeled hazardous waste container.
-
-
Major Spill (large or unmanageable):
2.3. Emergency Procedures in Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[4][6][7] Seek immediate medical attention.[4]
-
Skin Contact: Promptly flush the affected area with water for at least 15 minutes in a safety shower and remove all contaminated clothing.[4][7] Seek immediate medical attention.[4]
-
Inhalation: Move the affected individual to fresh air.[8] If breathing is difficult or stops, provide artificial respiration if trained to do so. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting unless instructed to do so by medical personnel.[8] Seek immediate medical attention.[8]
Disposal Plan
All this compound waste is considered hazardous and must be disposed of according to institutional and regulatory guidelines.
Table 2: this compound Waste Disposal Plan
| Waste Type | Container | Labeling | Disposal Procedure |
| Solid Waste (contaminated gloves, bench paper, etc.) | Lined, leak-proof, and puncture-resistant hazardous waste container. | "Hazardous Waste - this compound Contaminated Solids" | Store in a designated Satellite Accumulation Area (SAA).[9] Request pickup from EHS for incineration.[9] |
| Liquid Waste (solvents, reaction mixtures, etc.) | Compatible, sealed, and labeled hazardous waste container.[9] | "Hazardous Waste - this compound Liquid Waste" with full chemical composition.[9] | Store in a designated SAA.[9] Request pickup from EHS for incineration.[9] |
| Sharps Waste (needles, contaminated glassware, etc.) | Puncture-resistant sharps container. | "Hazardous Waste - this compound Contaminated Sharps" | Once full, seal and place in the designated SAA for pickup by EHS. |
| Unused/Expired this compound | Original or compatible container. | "Hazardous Waste - Unused this compound" | Do not dispose of down the drain.[10] Contact EHS for specific disposal instructions.[10] |
Visualizations
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Caption: Decision-making process for selecting the appropriate PPE level for this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. worksafe.nt.gov.au [worksafe.nt.gov.au]
- 3. hazmatschool.com [hazmatschool.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. Lab Safety Manual: Emergency Planning and Procedures | Hampshire College [hampshire.edu]
- 6. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 7. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 8. Lab Accident/First Aid Information | Environmental Health and Safety [ehs.uconn.edu]
- 9. research.cuanschutz.edu [research.cuanschutz.edu]
- 10. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
